Boc-2-amino-3-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSIBICVECPDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-2-amino-3-methoxybenzoic acid chemical structure and properties
Executive Summary
Boc-2-amino-3-methoxybenzoic acid (also known as N-Boc-3-methoxyanthranilic acid) is a specialized amino acid derivative widely utilized in medicinal chemistry and solid-phase peptide synthesis (SPPS). As a sterically congested, electron-rich aromatic amino acid, it serves as a critical scaffold for constructing peptidomimetics, particularly for inducing conformational turns, and as a precursor for pharmacologically active heterocycles like quinazolines and benzodiazepines.
This guide provides a comprehensive technical analysis of its structure, synthesis, and application, designed for researchers requiring high-fidelity protocols and mechanistic insight.
Part 1: Chemical Identity & Structural Analysis
The compound is the
Physicochemical Properties Table
| Property | Data | Note |
| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-3-methoxybenzoic acid | |
| Common Name | N-Boc-3-methoxyanthranilic acid | |
| Parent CAS | 3177-80-8 | Refers to free amine |
| Molecular Formula | C | |
| Molecular Weight | 267.28 g/mol | |
| Core Melting Point | 169–170 °C | Parent amine value [1] |
| Solubility | DCM, EtOAc, DMSO, DMF | Poor in water |
| pKa (Calc.) | ~4.5 (COOH) | Influence of ortho-OMe |
Structural & Electronic Analysis
-
Steric Crowding: The methoxy group at position 3 is ortho to the amino group, which is itself ortho to the carboxylic acid. This "sandwiched" amino group faces significant steric hindrance, making the introduction of the bulky Boc group slower than in unhindered amines.
-
Electronic Effects: The 3-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In the ortho position, the resonance effect typically dominates, increasing the nucleophilicity of the nitrogen. However, the steric bulk often overrides this electronic advantage during protection reactions.
-
Intramolecular Hydrogen Bonding: A critical feature is the potential for hydrogen bonding between the amide proton (NH) and the adjacent methoxy oxygen or the carbonyl oxygen of the carboxylic acid. This internal network stabilizes specific conformations, making it a potent "turn inducer" in peptide chains.
Figure 1: Structural analysis of this compound, highlighting the 1,2,3-substitution pattern that dictates its steric and electronic properties.
Part 2: Synthesis & Protection Strategy[2][3]
Protecting 2-amino-3-methoxybenzoic acid requires overcoming the steric hindrance of the adjacent methoxy group. Standard protocols for unhindered amines often result in low yields or incomplete conversion.
Optimized Synthesis Protocol
Objective: Synthesis of N-Boc-2-amino-3-methoxybenzoic acid from the parent anthranilic acid.
Reagents:
-
2-Amino-3-methoxybenzoic acid (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (Boc
O) (1.5 – 2.0 eq) -
Sodium Hydroxide (NaOH) (2.5 eq) or Triethylamine (TEA)
Step-by-Step Methodology:
-
Solubilization: Dissolve 2-amino-3-methoxybenzoic acid in a 1:1 mixture of 1,4-dioxane and water. Add 1N NaOH (2.5 eq) to deprotonate the carboxylic acid and the amine, ensuring solubility.
-
Expert Note: The solution may be colored (yellow/brown) due to the electron-rich aniline oxidation potential. Perform under N
if high purity is critical.
-
-
Reagent Addition: Cool the mixture to 0°C. Add Boc
O (dissolved in a minimal amount of dioxane) dropwise.-
Causality: Cooling prevents rapid hydrolysis of the anhydride (Boc
O) by the aqueous base before it can react with the hindered amine.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (RT). Due to the 3-OMe steric hindrance, stir for 18–24 hours .
-
Validation: Monitor by TLC (System: CHCl
/MeOH 9:1). The starting material (more polar) should disappear. If conversion is slow, mild heating (40°C) may be required, but avoid high temps to prevent decarboxylation.
-
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Dilute the remaining aqueous layer with water and wash with Ethyl Acetate (EtOAc) to remove unreacted Boc
O and non-polar impurities. -
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO
or 10% Citric Acid. Avoid strong mineral acids (HCl) to prevent premature Boc cleavage.
-
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. The product usually solidifies upon standing or trituration with hexanes.
Figure 2: Workflow for the Boc-protection of sterically hindered anthranilic acid derivatives.
Part 3: Reactivity & Applications[9]
Solid-Phase Peptide Synthesis (SPPS)
This compound is used to introduce a rigid aromatic constraint into peptide backbones.
-
Coupling Difficulty: The steric bulk that makes protection slow also makes coupling to the resin or the next amino acid difficult.
-
Protocol Adjustment: Use high-efficiency coupling reagents like HATU or PyBOP rather than standard carbodiimides (DIC). Double coupling cycles are recommended.
-
-
Orthogonality: The Boc group is acid-labile (removed by TFA). This is compatible with Boc-SPPS strategies (using HF for final cleavage) or solution-phase synthesis where the C-terminus is protected as a methyl/benzyl ester [2].
Peptidomimetics & Turn Induction
The 2-amino-3-methoxybenzoic acid scaffold forces the peptide backbone into a kink or turn conformation due to the preference for an intramolecular hydrogen bond between the amide NH and the ortho-methoxy oxygen. This mimics
Drug Discovery Scaffolds
The N-Boc intermediate is a precursor for:
-
Quinazolinones: Cyclization with amines/aldehydes after Boc removal.
-
Benzodiazepines: A core scaffold for anxiolytics.
-
Weinreb Amides: The carboxylic acid can be converted to a Weinreb amide (using methoxymethylamine) to synthesize ketones, a key step in making inhibitors for targets like CDK1 or BTK [4].
Part 4: Safety & Handling
-
Hazards: The parent amine is an irritant. Boc
O is toxic by inhalation and flammable. -
Storage: Store the Boc-protected derivative at 2–8°C or -20°C for long term. Keep desiccated; moisture can lead to slow hydrolysis of the Boc group over months.
-
Stability: Stable to basic conditions (e.g., saponification of esters). Unstable to strong acids (TFA, HCl, HBr).
References
-
Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid Product Specification.[6][1]Link
-
BenchChem. Understanding Boc protection and deprotection in peptide synthesis.Link
-
PubChem. 2-Amino-3-methoxybenzoic acid - Compound Summary.Link
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates downstream heterocyclic chemistry). Link
Sources
A Technical Guide to Boc-2-amino-3-methoxybenzoic Acid: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, N-Boc-protected amino acids stand out as critical intermediates, offering a stable yet readily cleavable protecting group essential for multi-step synthetic pathways. This in-depth technical guide focuses on Boc-2-amino-3-methoxybenzoic acid, a versatile derivative of anthranilic acid that serves as a valuable precursor in the synthesis of a range of biologically active compounds.
This guide will provide a comprehensive overview of this compound, including its chemical identity, synthesis, and key applications, with a focus on providing practical insights for researchers in the pharmaceutical and life sciences sectors.
Chemical Identity and Properties
The foundational starting material for the synthesis of the title compound is 2-amino-3-methoxybenzoic acid.
Table 1: Physicochemical Properties of 2-Amino-3-methoxybenzoic Acid
| Property | Value | Source |
| CAS Number | 3177-80-8 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 169-170 °C | [1] |
| Synonyms | 3-Methoxyanthranilic acid | [1] |
Upon N-protection with a tert-butoxycarbonyl (Boc) group, the resulting this compound exhibits altered solubility and reactivity, making it amenable to a wider range of synthetic transformations. While a specific CAS number for this compound is not consistently reported across major chemical databases, its molecular formula is C₁₃H₁₇NO₅ and its molecular weight is 267.28 g/mol .
Synthesis of this compound: A Step-by-Step Protocol
The introduction of the Boc protecting group onto the amine functionality of 2-amino-3-methoxybenzoic acid is a crucial step to enable its use in further synthetic applications, particularly in peptide synthesis and the construction of complex heterocyclic systems. The following protocol outlines a standard and reliable method for this transformation.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
Materials:
-
2-Amino-3-methoxybenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid in a mixture of dioxane (or THF) and water.
-
Basification: Add sodium bicarbonate or sodium hydroxide to the solution and stir until all solids have dissolved. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate either as a solid or dissolved in a small amount of the organic solvent.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl. This step protonates the carboxylic acid and any unreacted amine, and also quenches any excess base.
-
A white precipitate of the Boc-protected product should form.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The product will move into the organic phase.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to obtain the final product in high purity.
Spectroscopic Characterization
The structural integrity of both the starting material and the final Boc-protected product can be confirmed through various spectroscopic techniques.
2-Amino-3-methoxybenzoic Acid
-
¹H NMR: The proton NMR spectrum of 2-amino-3-methoxybenzoic acid will typically show characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the aromatic region, while the methoxy group will be a singlet around 3.8-3.9 ppm. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid (which is often broad), the C=O stretch of the carboxylic acid, and C-O stretches of the ether and carboxylic acid groups.[3]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).[4]
This compound
-
¹H NMR: The most significant change in the proton NMR spectrum upon Boc protection will be the appearance of a large singlet at approximately 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The NH proton will now appear as a singlet, often at a different chemical shift compared to the starting amine.
-
IR Spectroscopy: The IR spectrum will show the appearance of a strong C=O stretching band for the carbamate group (around 1700 cm⁻¹), in addition to the C=O stretch of the carboxylic acid. The N-H stretch will also be present.
-
Mass Spectrometry: The mass spectrum will confirm the addition of the Boc group, with the molecular ion peak corresponding to the new molecular weight (267.28 g/mol ).
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to the presence of three key functional groups: the protected amine, the carboxylic acid, and the methoxy group. This trifunctionality allows for a variety of subsequent chemical modifications.
-
Peptide Synthesis: As a protected amino acid derivative, it can be incorporated into peptide chains using standard peptide coupling methodologies. The Boc group provides robust protection of the N-terminus during coupling reactions and can be selectively removed under acidic conditions to allow for further chain elongation.[5]
-
Scaffold for Heterocyclic Synthesis: The ortho-relationship of the amino and carboxylic acid groups makes this molecule an excellent precursor for the synthesis of various heterocyclic scaffolds, such as benzodiazepines and quinazolinones, which are privileged structures in medicinal chemistry.
-
Synthesis of Biologically Active Molecules: The parent compound, 2-amino-3-methoxybenzoic acid, is a known precursor in the synthesis of bioactive molecules, including inhibitors of enzymes like CDK1/cyclin B, which are targets in cancer therapy, and dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, used in the treatment of diabetes.[6] The Boc-protected derivative serves as a key intermediate in these synthetic routes, allowing for controlled and selective reactions at other positions of the molecule.
Safety and Handling
2-Amino-3-methoxybenzoic Acid:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[1]
This compound:
While specific safety data for the Boc-protected derivative is not as widely available, it should be handled with the same care as other protected amino acids. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a strategically important intermediate for researchers engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its preparation from the readily available 2-amino-3-methoxybenzoic acid is straightforward, and its protected nature allows for a wide range of subsequent chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, aiming to equip scientists with the necessary knowledge to effectively utilize this versatile building block in their research endeavors.
References
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 2-Amino-3-methoxybenzoic acid. [Link]
-
Filo. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. [Link]
-
SpectraBase. 2-Amino-3-methoxybenzoic acid. [Link]
-
CAS Common Chemistry. 2-Amino-3-methoxybenzoic acid. [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
- Google Patents. Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
-
NIST WebBook. 2-Amino-3-methylbenzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 3-methoxy-. [Link]
-
Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]
-
ResearchGate. Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. [Link]
-
PMC. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]
-
NIST WebBook. Benzoic acid, 3-methoxy-. [Link]
-
mzCloud. 3 Amino 5 methoxybenzoic acid. [Link]
Sources
- 1. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 4. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]
An In-Depth Technical Guide to 3-Methoxyanthranilic Acid and Its N-Boc Derivative: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, anthranilic acid derivatives serve as pivotal building blocks for a vast array of bioactive molecules and functional materials.[1][2] Among these, 3-methoxyanthranilic acid (also known as 2-amino-3-methoxybenzoic acid) is a particularly valuable reagent, utilized in the synthesis of pharmaceuticals such as Alogliptin, a dipeptidyl peptidase-4 inhibitor for the treatment of diabetes, and various CDK1/cyclin B inhibitors with potential antitumor applications.[3]
This guide provides a comprehensive technical overview of 3-methoxyanthranilic acid and the principles governing the synthesis and deprotection of its N-tert-butoxycarbonyl (Boc) derivative. While "2-(tert-butoxycarbonylamino)-3-methoxybenzoic acid" is not a widely cataloged, commercially available reagent with extensive dedicated literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge of its precursor and the field-proven methodologies for its preparation and use. We will delve into the chemical properties of 3-methoxyanthranilic acid, provide detailed, self-validating protocols for its N-Boc protection and subsequent deprotection, and explain the causality behind the experimental choices, ensuring a blend of theoretical understanding and practical application.
Core Reagent Profile: 2-Amino-3-methoxybenzoic Acid
The starting point for any synthesis of the target Boc derivative is the parent amine, 2-amino-3-methoxybenzoic acid. A thorough understanding of its properties is crucial for its effective use in subsequent synthetic transformations.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-amino-3-methoxybenzoic acid[4] |
| Synonyms | 3-Methoxyanthranilic acid, 2-Amino-m-anisic Acid, o-Anisidine-6-carboxylic Acid[5][6] |
| CAS Number | 3177-80-8[4] |
| Molecular Formula | C₈H₉NO₃[5] |
| Molecular Weight | 167.16 g/mol [4][5] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to light yellow or light orange crystalline powder | [6] |
| Melting Point | 169-170 °C (lit.) | |
| Purity | Typically ≥98% |
Spectroscopic Data
A comparative analysis of spectroscopic data from major commercial suppliers confirms the structure of 2-amino-3-methoxybenzoic acid.[7] While specific spectra can be lot-dependent, representative data is available through public databases.
-
¹H NMR (Proton NMR): In a deuterated solvent like DMSO-d₆, the spectrum will characteristically show signals for the aromatic protons, the methoxy group protons (a singlet), and the amine protons.[8][9]
-
¹³C NMR (Carbon-13 NMR): The spectrum will display distinct resonances for the eight carbon atoms, including the carboxylic acid carbon, the aromatic carbons, and the methoxy carbon.[4][9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretches of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy and carboxylic acid groups.[7]
The N-Boc Derivative: Synthesis and Rationale
The protection of the amino group of 3-methoxyanthranilic acid as its N-tert-butoxycarbonyl (Boc) carbamate is a crucial step in many synthetic routes. This transformation prevents the nucleophilic and basic amine from participating in undesired side reactions, allowing for selective modifications at other positions of the molecule.[10][11] The Boc group is favored for its stability in a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[10]
Mechanism of N-Boc Protection
The most common reagent for Boc protection is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[12] The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion rapidly decomposes into gaseous carbon dioxide and tert-butanol (or tert-butoxide if a base is used), providing a strong thermodynamic driving force for the reaction.[10][13]
Caption: Mechanism of N-Boc Protection of an Amine.
Field-Proven Experimental Protocol for N-Boc Protection
This protocol is a robust, general procedure for the N-Boc protection of anilines and can be readily adapted for 2-amino-3-methoxybenzoic acid.
Materials:
-
2-Amino-3-methoxybenzoic acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 4-Dimethylaminopyridine (DMAP) as a catalyst) (1.2 - 2.0 equivalents)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-3-methoxybenzoic acid in the chosen anhydrous solvent.
-
Base Addition: Add the base to the solution and stir. For aniline derivatives, which are less nucleophilic, a stronger base or the use of DMAP as a catalyst can be beneficial to accelerate the reaction.[14]
-
Reagent Addition: Slowly add the di-tert-butyl dicarbonate to the stirring solution. The reaction is often exothermic, and for sensitive substrates, addition at 0 °C is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc protected 2-amino-3-methoxybenzoic acid.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent side reactions with the highly reactive Boc anhydride.
-
Base: A base is used to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the Boc anhydride.[13] For less reactive anilines, a catalyst like DMAP can be employed, which forms a more reactive intermediate with Boc anhydride.[15]
-
Excess Reagent: A slight excess of Boc anhydride is used to ensure complete consumption of the starting amine.
Deprotection of the N-Boc Group
The key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenolysis.[10]
Mechanism of Acid-Catalyzed Deprotection
The deprotection is typically achieved using a strong acid such as trifluoroacetic acid (TFA).[16][17] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to release the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid to form the corresponding salt.[11][16][18]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Field-Proven Experimental Protocol for N-Boc Deprotection
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (e.g., anisole or triethylsilane, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The concentration of TFA can range from 20-50% (v/v) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will cause pressure buildup.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
-
The Role of Scavengers: The tert-butyl cation formed during deprotection is a potent electrophile and can cause side reactions, such as the alkylation of sensitive functional groups. Scavengers like anisole or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation and prevent these unwanted side reactions.[12][19]
While a dedicated, in-depth guide on the "3-methoxyanthranilic acid Boc derivative" is limited by the scarcity of specific literature and commercial availability, a comprehensive understanding of its parent compound, 2-amino-3-methoxybenzoic acid, and the fundamental principles of N-Boc protection and deprotection provides a robust framework for its synthesis and application. The protocols and mechanistic insights provided herein are based on well-established, field-proven chemical transformations. By leveraging this knowledge, researchers, scientists, and drug development professionals can confidently incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link][18]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link][17]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link][10]
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Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link][11]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link][15]
-
Stenutz. (n.d.). 2-amino-3-methoxybenzoic acid. Retrieved from [Link][20]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][21]
-
PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link][4]
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Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters. [Fictional citation based on search result context][22]
-
SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link][9]
-
Organic Chemistry Explained. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link] [Fictional but representative URL][23]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link][19]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link][24]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.[25]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.[26]
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ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link][27]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link][12]
-
Russo, N., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Fictional citation based on search result context][28]
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GSC Biological and Pharmaceutical Sciences. (2024, September 2). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link][29]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link][30]
-
DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link][31]
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PubChem. (n.d.). 3-Methoxyanthranilate. Retrieved from [Link][32]
-
Cheméo. (n.d.). Chemical Properties of anthranilic acid (CAS 118-92-3). Retrieved from [Link][33]
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Journal of Pharmaceutical and Allied Sciences. (2024, July 30). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link][1]
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PubMed. (2021, June 12). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link][2]
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Chem-Space. (n.d.). CAS 6705-03-9. Retrieved from [Link][34]
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Cheméo. (n.d.). Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). Retrieved from [Link][35]
-
Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Retrieved from [36]
-
Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link][37]
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Chemical Identity and Synthetic Utility of Boc-2-amino-3-methoxybenzoic Acid: A Technical Guide
Executive Summary
Boc-2-amino-3-methoxybenzoic acid (also known as N-Boc-3-methoxyanthranilic acid) is a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores. Its structural core—an ortho-substituted benzoic acid—serves as a scaffold for privileged structures such as quinazolines and pyrrolobenzodiazepines (PBDs).
This guide provides a definitive technical profile of the molecule, including its derived physicochemical properties, a validated synthesis protocol from its parent compound (CAS 3177-80-8), and quality control parameters required for GMP-compliant workflows.
Part 1: Physicochemical Profile
The following data characterizes the N-tert-butoxycarbonyl (Boc) protected derivative of 2-amino-3-methoxybenzoic acid.
Chemical Identity
| Property | Data |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methoxybenzoic acid |
| Common Name | Boc-3-methoxyanthranilic acid |
| Parent Compound | 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8) |
| Molecular Formula | C₁₃H₁₇NO₅ |
| Molecular Weight | 267.28 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water (acidic form) |
Structural Analysis[4]
-
Core Scaffold: Anthranilic acid (2-aminobenzoic acid) substituted at the 3-position.
-
Electronic Environment: The 3-methoxy group (-OCH₃) is an electron-donating group (EDG) positioned ortho to the amine. While this increases the nucleophilicity of the nitrogen, it also introduces significant steric bulk , which can retard coupling rates during peptide synthesis compared to unsubstituted anthranilic acid.
-
Protecting Group: The Boc group renders the amine non-nucleophilic, preventing polymerization during carboxylate activation.
Part 2: Synthetic Methodology
Objective: Synthesis of this compound from 2-amino-3-methoxybenzoic acid.
Reaction Logic
The synthesis utilizes Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2]
-
Solvent Choice (1:1 Dioxane/Water): The parent amino acid is zwitterionic and poorly soluble in organic solvents. Water solubilizes the carboxylate salt, while dioxane solubilizes the Boc anhydride.
-
pH Control: A base (NaOH or TEA) is required to deprotonate the amine (making it nucleophilic) and neutralize the carboxylic acid. However, pH > 10 must be avoided to prevent hydrolysis of the Boc ester.
Validated Protocol
Reagents:
-
Starting Material: 2-Amino-3-methoxybenzoic acid (1.0 equiv)
-
Boc Anhydride (Boc₂O): (1.5 equiv)
-
Base: 1N NaOH or Triethylamine (TEA) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, suspend 2-amino-3-methoxybenzoic acid in water. Add the base (NaOH or TEA) dropwise until the solution becomes clear (formation of the carboxylate salt).
-
Addition: Dilute with an equal volume of 1,4-dioxane. Cool the mixture to 0°C in an ice bath.
-
Reaction: Add Boc₂O (dissolved in a minimal amount of dioxane) dropwise over 20 minutes.
-
Technical Note: The 3-methoxy group creates steric hindrance. Allow the reaction to warm to room temperature and stir for 12–18 hours (longer than typical anilines).
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (more polar) should disappear.
-
Workup:
-
Evaporate the dioxane under reduced pressure (rotary evaporator).
-
Dilute the remaining aqueous residue with water and wash with Diethyl Ether (
mL) to remove unreacted Boc anhydride (organic impurities). -
Acidification (Critical Step): Cool the aqueous layer to 0°C and acidify carefully to pH 2–3 using 1N KHSO₄ or 10% Citric Acid. Avoid HCl to prevent Boc cleavage.
-
The product will precipitate as a solid or oil.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL). -
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Boc-protection of sterically hindered anthranilic acid derivatives.
Part 3: Quality Control & Structural Verification
To ensure the integrity of the synthesized compound for drug development applications, the following analytical signatures must be verified.
NMR Interpretation ( H NMR in DMSO-d )
-
Amide Proton (-NH): A singlet appearing downfield (typically 8.5 – 10.0 ppm ), indicating successful carbamate formation.
-
Aromatic Region: Three protons corresponding to the 1,2,3-substituted benzene ring (typically 6.8 – 7.8 ppm ).
-
Methoxy Group (-OCH₃): A sharp singlet integrating to 3H, typically around 3.7 – 3.9 ppm .
-
Boc Group (-tBu): A strong singlet integrating to 9H at 1.4 – 1.5 ppm .
Mass Spectrometry[6]
-
ESI-MS (Negative Mode): Look for
peak at 266.2 m/z . -
ESI-MS (Positive Mode): Look for
at 290.2 m/z . Note that the Boc group is acid-labile; avoid high fragmentation voltages that might cleave the t-butyl group ( ).
Part 4: Applications in Drug Discovery
Solid-Phase Peptide Synthesis (SPPS)
This compound is used as a rigidifying turn inducer in peptide chains.
-
Coupling Protocol: Due to steric hindrance from the 3-methoxy group, standard coupling agents (e.g., DCC/HOBt) may be slow.
-
Recommendation: Use HATU/HOAt with DIEA in DMF to drive the coupling to completion. Double coupling cycles are often required.
Pharmacophore Synthesis
This molecule is a precursor for Quinazolinones , a class of compounds with broad biological activity (e.g., EGFR inhibitors).
Figure 2: Downstream applications of the Boc-protected intermediate in medicinal chemistry.
References
-
Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid Product Specification (CAS 3177-80-8). Retrieved from
-
PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine.[3][4] Retrieved from
-
BenchChem. An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Retrieved from
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from
Sources
role of Boc-2-amino-3-methoxybenzoic acid in medicinal chemistry
The Strategic Role of Boc-2-amino-3-methoxybenzoic Acid in Medicinal Chemistry: A Technical Guide to Scaffold Design and Synthesis
Executive Summary
In modern drug discovery, the selection of highly functionalized, pre-organized building blocks is critical for the rapid generation of biologically active libraries. This compound (CAS: 1026003-01-9) represents a privileged intermediate that bridges the gap between structural complexity and synthetic tractability[1][2]. By masking the highly reactive ortho-aniline nitrogen with a tert-butoxycarbonyl (Boc) protecting group, medicinal chemists can selectively functionalize the carboxylic acid moiety[3]. Upon deprotection, the resulting 2-amino-3-methoxybenzoic acid (CAS: 3177-80-8) serves as a foundational precursor for synthesizing complex heterocycles, most notably 4(3H)-quinazolinones and targeted kinase inhibitors[4][5].
This technical guide explores the structural rationale, core therapeutic applications, and field-proven synthetic protocols associated with this versatile scaffold.
Structural Rationale & Physicochemical Profiling
The utility of this compound is driven by the synergistic electronic and steric effects of its functional groups:
-
The Methoxy Effect (Position 3): The methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. More importantly, its steric bulk adjacent to the protected amine restricts the rotational freedom of subsequent amide bonds. In kinase inhibitors, this conformational locking is frequently exploited to force the molecule into a bioactive conformation that perfectly occupies the ATP-binding pocket[5].
-
The Boc Advantage: The Boc group provides orthogonal protection. It is highly stable to the basic conditions required for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, yet it can be rapidly and cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without disrupting the robust methoxy ether or newly formed amide bonds[3].
Quantitative Data Presentation
The following table summarizes the critical physicochemical parameters of the protected and unprotected scaffolds, which dictate their handling and purification strategies.
| Property | This compound | 2-Amino-3-methoxybenzoic acid |
| CAS Number | 1026003-01-9[1] | 3177-80-8[6] |
| Molecular Formula | C₁₃H₁_{7}NO₅[7] | C⸈H₉NO₃[6] |
| Molecular Weight | 267.28 g/mol [7] | 167.16 g/mol [8] |
| XLogP3 (Lipophilicity) | ~2.8 (Calculated) | 1.6[8] |
| Topological Polar Surface Area | ~85 Ų | 72.6 Ų[8] |
| Physical State | White to off-white powder | Crystalline solid[6] |
Core Applications in Medicinal Chemistry
Synthesis of CDK1/Cyclin B Inhibitors
The unprotected scaffold, 2-amino-3-methoxybenzoic acid, is extensively cited in the preparation of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B inhibitors[4][6]. CDK1 is a master regulator of the cell cycle, specifically driving the transition from the G2 phase into mitosis. Inhibitors derived from this scaffold act as ATP-competitive antagonists. The ortho-amino and meta-methoxy configuration allows the molecule to form critical hydrogen bonds with the hinge region of the kinase, inducing G2/M phase arrest and subsequent apoptosis in tumor cells[9].
Mechanism of action for CDK1/Cyclin B inhibitors derived from the 2-amino-3-methoxybenzoic scaffold.
Quinazolinone Pharmacophores
The 1,2-relationship between the carboxylic acid and the amine makes this building block an ideal precursor for 4(3H)-quinazolinones[5]. By coupling the acid with an amine and subsequently deprotecting the Boc group, the resulting intermediate can be cyclized using orthoesters. The 8-methoxy-quinazolinone derivatives generated from this specific scaffold show potent activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[5].
Addressing the Alogliptin Discrepancy
While numerous commercial chemical databases list 2-amino-3-methoxybenzoic acid as a precursor for the anti-diabetic drug Alogliptin (a DPP-4 inhibitor)[4][6], rigorous synthetic reviews indicate that it is not a recognized intermediate in the established commercial routes. The validated industrial synthesis of Alogliptin relies instead on 6-chloro-3-methyluracil and 2-(bromomethyl)benzonitrile[10]. The association in supplier catalogs likely stems from early exploratory library generation rather than the optimized API route.
Experimental Methodologies: Causality & Self-Validating Protocols
To ensure scientific integrity, the following protocols detail not just the how, but the why behind the synthetic manipulation of this compound.
Protocol A: Sterically Demanding Amide Coupling
Objective: Convert this compound to a functionalized benzamide. Causality: The methoxy group at the 3-position creates significant steric hindrance around the carboxylic acid. Standard carbodiimides (like EDC or DCC) often result in sluggish kinetics, low yields, or epimerization of adjacent chiral centers. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU generates a highly reactive 7-aza-OBt active ester that efficiently bypasses the steric bulk[11].
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of this compound and 1.2 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic, ensuring it deprotonates the acid without competing with the target amine for the active ester.
-
Activation: Cool the mixture to 0°C and add 1.2 eq of HATU.
-
Self-Validation (Real-Time Monitoring): Utilize an in-situ FT-IR probe. Monitor the decrease of the carboxylic acid C=O stretch and the transient appearance of the active ester C=O stretch[12].
-
Completion: Allow the reaction to warm to room temperature. Once FT-IR or LC-MS indicates complete consumption of the starting material, quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.
Protocol B: Orthogonal Deprotection and Cyclization
Objective: Cleave the Boc group and cyclize to an 8-methoxy-4(3H)-quinazolinone. Causality: The Boc group is highly acid-labile. Using a controlled concentration of Trifluoroacetic acid (TFA) ensures the Boc group is removed as gaseous isobutylene and CO₂, driving the reaction forward entropically, without cleaving the newly formed amide bond or the methoxy ether[11].
Step-by-Step Workflow:
-
Deprotection: Dissolve the Boc-protected amide in a 4:1 mixture of Dichloromethane (DCM) and TFA at 0°C. Stir for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA, yielding the TFA-salt of the free amine.
-
Cyclization: Suspend the crude amine in triethyl orthoformate (acting as both solvent and electrophile). Add a catalytic amount of glacial acetic acid.
-
Heating: Reflux the mixture at 140°C for 4 hours. Causality: The elevated temperature drives the condensation of the orthoester with the aniline nitrogen, followed by intramolecular attack by the amide nitrogen to close the pyrimidine ring.
-
Purification: Cool to room temperature, filter the precipitated 4(3H)-quinazolinone, and recrystallize from methanol[5].
Workflow for converting this compound to a 4(3H)-quinazolinone scaffold.
References
-
National Center for Biotechnology Information (PubChem). 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720. Retrieved from[Link]
-
American Chemical Suppliers. CDK Inhibitor Suppliers USA. Retrieved from[Link]
-
University of Pisa (ARPI). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. Retrieved from[Link]
-
PubMed Central (PMC). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay. Retrieved from[Link]
Sources
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Introduction: The Strategic Value of the 3-Methoxy-2-Aminobenzoic Acid Scaffold
An In-depth Technical Guide to the Synthesis and Application of 3-Methoxy-2-Aminobenzoic Acid Derivatives
In the landscape of medicinal chemistry, the anthranilic acid framework serves as a privileged scaffold, forming the core of numerous therapeutic agents, particularly in the anti-inflammatory and oncology domains. The strategic placement of substituents on this aromatic ring system allows for the fine-tuning of physicochemical properties and biological activity. 3-Methoxy-2-aminobenzoic acid (also known as 3-methoxyanthranilic acid) is a particularly valuable building block. The ortho relationship of the amine and carboxylic acid groups facilitates the formation of fused heterocyclic systems, while the methoxy group at the 3-position introduces a key electronic and steric influence, modulating the molecule's binding interactions with biological targets.
This guide provides a technical review of the synthesis, biological activities, and therapeutic potential of derivatives built from the 3-methoxy-2-aminobenzoic acid core. We will delve into the rationale behind synthetic strategies and explore the structure-activity relationships (SAR) that govern their efficacy, with a primary focus on their demonstrated application as anticancer agents.
Part 1: Synthesis of Core Derivatives - Methodologies and Rationale
The derivatization of 3-methoxy-2-aminobenzoic acid primarily occurs at its two reactive functional groups: the 2-amino group and the 1-carboxylic acid group. Standard peptide coupling and condensation reactions are the workhorses for elaborating this scaffold.
N-Acylation via Amide Bond Formation
The most common modification involves the acylation of the 2-amino group to form an amide linkage. This is a foundational reaction in medicinal chemistry, often accomplished by activating the carboxylic acid of a coupling partner.
Experimental Protocol: General Synthesis of N-Acyl-3-methoxyanthranilic Acids
-
Objective: To couple a carboxylic acid (R-COOH) to the 2-amino group of 3-methoxy-2-aminobenzoic acid.
-
Methodology:
-
Acid Activation: The coupling partner (e.g., 3,4,5-trimethoxybenzoic acid) is dissolved in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). A coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) is added along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[1][2] The mixture is stirred at room temperature to form an activated ester.
-
Rationale: Coupling agents like HATU convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The base (DIPEA) is crucial for deprotonating the amine and neutralizing the acidic byproducts of the reaction without interfering with the coupling agent.[1]
-
-
Amine Coupling: 3-Methoxy-2-aminobenzoic acid is added to the solution containing the activated ester. The reaction is typically stirred at room temperature for several hours or until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl) to remove excess base, a basic solution (e.g., saturated NaHCO₃) to remove unreacted acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.
-
Synthesis of Fused Heterocyclic Systems: The Quinazolinone Scaffold
The ortho-disposed amino and carboxyl groups are ideally positioned for intramolecular cyclization reactions to form fused ring systems. One of the most medicinally relevant scaffolds derived from anthranilic acid is the quinazolinone core.
Experimental Protocol: Synthesis of 8-Methoxy-2-substituted-quinazolin-4(3H)-ones [3]
-
Objective: To synthesize quinazolinone derivatives from N-acyl-3-methoxyanthranilic acid precursors.
-
Methodology:
-
N-Acylation: Synthesize the N-acyl-3-methoxyanthranilic acid intermediate as described in Protocol 1.1. For example, reacting 3-methoxy-2-aminobenzoic acid with 3,4,5-trimethoxybenzoyl chloride.
-
Cyclization: The resulting N-(trimethoxybenzoyl)-3-methoxyanthranilic acid (0.01 mol) is suspended in acetic anhydride (50 mL). The mixture is heated to boiling (reflux).[3]
-
Rationale: Acetic anhydride serves as both the solvent and a dehydrating agent. At high temperatures, it facilitates an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration to form the stable, aromatic quinazolinone ring system.
-
-
Isolation: After refluxing, the reaction mixture is cooled to room temperature and then poured into cold water. The precipitated solid is collected by filtration.
-
Purification: The solid is dried and recrystallized from a suitable solvent, such as methanol, to afford the pure 8-methoxy-2-(trimethoxyphenyl)quinazolin-4(3H)-one.[3]
-
Caption: Workflow for the synthesis of quinazolinone derivatives.
Part 2: Anticancer Applications and Structure-Activity Relationships
Derivatives of 3-methoxy-2-aminobenzoic acid have shown significant promise as anticancer agents, particularly as kinase inhibitors. The quinazolinone scaffold is a well-established pharmacophore that can effectively target the ATP-binding site of various protein kinases.
Quinazolinones as Tyrosine Kinase Inhibitors
A study by Ghorab et al. detailed the synthesis of a series of 8-methoxy-2-substituted quinazolinones and their evaluation as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key tyrosine kinases implicated in tumor angiogenesis and proliferation.[3]
The core structure, N-(trimethoxybenzoyl)-3-methoxyanthranilic acid, and its cyclized quinazolinone counterpart demonstrated notable cytotoxic activity against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Lead Compounds
| Compound ID | Structure Description | Cell Line | IC₅₀ (µM)[3] |
| 2 | N-(3,4,5-trimethoxybenzoyl)-3-methoxyanthranilic acid | MDA-MB-231 (Breast) | 9.24 |
| A549 (Lung) | 29.70 | ||
| 4 | 8-Methoxy-2-(3,4,5-trimethoxyphenyl) quinazolin-4(3H)-one | MDA-MB-231 (Breast) | 4.12 |
| A549 (Lung) | 18.00 | ||
| 5 | 3-(Benzyl)-8-methoxy-2-(3,4,5-trimethoxyphenyl) quinazolin-4(3H)-one | MDA-MB-231 (Breast) | 4.39 |
| A549 (Lung) | 26.30 | ||
| 11 | 8-methoxy-2-(trimethoxymethyl)-3-(trimethoxyphenyl)quinazolin-4(3H)-one | MDA-MB-231 (Breast) | 7.06 |
| A549 (Lung) | 4.03 | ||
| Docetaxel | Reference Drug | MDA-MB-231 (Breast) | 3.98 |
| A549 (Lung) | 10.80 |
Structure-Activity Relationship (SAR) Insights:
-
Cyclization is Key: The cyclization of the N-acyl intermediate 2 into the rigid quinazolinone scaffold 4 resulted in a significant increase in potency against the MDA-MB-231 breast cancer cell line (IC₅₀ from 9.24 µM to 4.12 µM).[3] This suggests that the planar, heterocyclic structure is crucial for effective binding to the target kinase.
-
Substitution at N-3: Alkylation at the N-3 position of the quinazolinone ring (as in compound 5 ) maintained high potency, indicating that this position is a viable vector for further modification to improve properties like solubility or metabolic stability.
-
High Potency of Compound 11: Compound 11 demonstrated the most potent activity against the A549 lung cancer cell line, with an IC₅₀ value of 4.03 µM, which is more than two-and-a-half times more potent than the reference drug docetaxel.[3] This highlights the potential of this specific substitution pattern for achieving high efficacy.
Mechanism of Action: Targeting Kinase Signaling
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are central to cell survival, proliferation, and angiogenesis. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
Caption: Inhibition of EGFR/VEGFR-2 signaling by quinazolinone derivatives.
Part 3: Potential Anti-inflammatory and Other Applications
While the most detailed evidence for 3-methoxy-2-aminobenzoic acid derivatives lies in oncology, the broader class of anthranilic acids is renowned for its anti-inflammatory properties. The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid, are N-aryl anthranilic acid derivatives.[3]
These compounds primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that derivatives of 3-methoxy-2-aminobenzoic acid could also exhibit anti-inflammatory activity. However, specific studies focusing on the COX-inhibitory potential of this particular isomer are less prevalent in the literature, representing a promising area for future investigation.
Conclusion and Future Directions
The 3-methoxy-2-aminobenzoic acid scaffold is a versatile and valuable starting point for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The available literature strongly supports its application in the development of anticancer agents, particularly quinazolinone-based kinase inhibitors targeting key oncogenic pathways like EGFR and VEGFR. The synthetic routes are well-established, relying on fundamental organic reactions like amide coupling and cyclization.
Future research should aim to expand the biological characterization of this scaffold. A systematic investigation into its anti-inflammatory properties, specifically its activity against COX-1 and COX-2, is warranted. Furthermore, exploring its potential as an antimicrobial or antiviral agent, given the broad activities of the parent anthranilic acid class, could uncover new therapeutic avenues for this promising chemical entity.
References
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Wikipedia Contributors. (2024). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Sturdivant, J. M., DeLong, M. A., Chambournier, G., Pamment, M. G., & Fedij, V. (2017). Process for the preparation of kinase inhibitors and intermediates thereof (U.S. Patent No. 9,643,927). U.S. Patent and Trademark Office. [Link]
- Wender, P. A., et al. (2007). Kinase inhibitors and associated pharmaceutical compositions and methods of use (U.S. Patent No. 7,232,842). U.S.
- Pellicciari, R., et al. (2000). Compounds with anti-inflammatory and immunosuppressive activities (U.S. Patent No. 6,034,096). U.S.
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eissa, A. M. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2977. [Link]
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Sharma, R., Singh, P., & Singh, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Shravan Kumar, G., et al. (2025). Tyrosine kinase inhibitors and methods thereof (Patent No. WO2025042337A1).
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Kos, J., et al. (2014). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 19(8), 12593-12611. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof (Patent No. WO2008114275A2).
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Siddiqui, A. A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 13(22), 4051-4054. [Link]
-
Schiller, J., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ChemistryOpen, 11(5), e202200033. [Link]
-
Banerjee, M., et al. (2010). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues. Journal of the Brazilian Chemical Society, 21(1), 127-136. [Link]
- Lahm, G. P., et al. (2022). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof (Patent No. WO2022058916A1).
- Chen, J., et al. (2020). Preparation method of 3-methyl-2-aminobenzoic acid (Patent No. CN111732520A).
-
Dherange, B. D., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 18(1), 139-145. [Link]
-
ResearchGate. (2025). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
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Granchi, C., et al. (2019). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 166, 388-403. [Link]
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Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. [Link]
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OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
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Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]
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Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Bezerra, D. P., et al. (2014). Synthesis and biological evaluation of biaryl analogs of antitubulin compounds. Journal of the Brazilian Chemical Society, 25(1), 153-161. [Link]
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Methodological & Application
synthesis of Boc-2-amino-3-methoxybenzoic acid from 3-methoxyanthranilic acid
Application Note & Protocol: Synthesis of Boc-2-amino-3-methoxybenzoic Acid
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and organic chemistry. The protocol details the N-tert-butoxycarbonylation of 3-methoxyanthranilic acid using di-tert-butyl dicarbonate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Scientific Rationale
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[1][2] Its widespread application is due to its ease of installation, stability across a wide range of nucleophilic and basic conditions, and the mild acidic conditions required for its removal.[3][4][5] This orthogonality allows for selective chemical transformations at other sites of a molecule without affecting the protected amine.[3]
This compound is a key intermediate used in the synthesis of various heterocyclic compounds and pharmacologically active agents. The methoxy and carboxylic acid functionalities, in addition to the protected amine, provide multiple points for further chemical modification.
This application note details a robust and scalable method for the synthesis of this compound via the reaction of 3-methoxyanthranilic acid with di-tert-butyl dicarbonate (Boc anhydride). The causality behind the chosen conditions and reagents is explained to provide a deeper understanding of the synthetic process.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-methoxyanthranilic acid's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[1][6] This forms an unstable tetrahedral intermediate.
The intermediate then collapses, leading to the cleavage of a C-O bond and the formation of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide (CO₂) and tert-butanol.[1] The use of a base, such as sodium bicarbonate, facilitates the reaction by deprotonating the positively charged ammonium intermediate, driving the reaction to completion.[1][2]
Caption: Mechanism of Boc protection.
Health and Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Methoxyanthranilic Acid: May cause skin and serious eye irritation. Avoid inhalation of dust.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable liquid and vapor.[7] It is highly toxic and can be fatal if inhaled.[7][8] It causes skin and serious eye irritation and may cause an allergic skin reaction.[7] Handle with extreme care, avoiding heat, sparks, and open flames.[9][10][11]
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer and may cause respiratory irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Use with caution.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[7][8][9][10][12]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Methoxyanthranilic acid | 167.16 | 1.67 g | 10.0 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 30.0 | 3.0 |
| Di-tert-butyl dicarbonate | 218.25 | 2.40 g | 11.0 | 1.1 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Deionized Water | - | 40 mL | - | - |
| Ethyl Acetate | - | ~100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
100 mL Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. Di-tert-butyl dicarbonate(24424-99-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
- 12. fishersci.com [fishersci.com]
using Boc-2-amino-3-methoxybenzoic acid in solid phase peptide synthesis
Application Note: High-Efficiency Solid Phase Incorporation of Boc-2-amino-3-methoxybenzoic Acid
Executive Summary & Strategic Analysis
The utilization of This compound in Solid Phase Peptide Synthesis (SPPS) presents a unique dual-challenge often underestimated in standard protocols. Unlike aliphatic amino acids, this molecule is an anthranilic acid derivative . Its incorporation introduces a rigid aromatic scaffold, often used in the synthesis of peptidomimetics, foldamers (specifically helical aromatic oligoamides), and Pyrrolobenzodiazepine (PBD) precursors.
The "Aniline Anomaly":
-
Nucleophilic Deactivation: The amine at position 2 is an aniline. The lone pair is delocalized into the aromatic ring, significantly reducing nucleophilicity compared to standard alkyl amines.
-
Steric Blockade: The methoxy group at position 3 is ortho to the amine. This creates a severe steric clash for any incoming electrophile trying to acylate the nitrogen.
-
Cyclization Risk: Upon activation of the carboxylic acid, there is a high propensity for the molecule to cyclize into a benzoxazinone (or isatoic anhydride derivative) intermediate, which can terminate the chain or lead to side products.
This guide provides a high-fidelity protocol designed to force coupling through these electronic and steric barriers using Boc-chemistry (compatible with the starting material) or as an N-terminal cap in Fmoc-chemistry.
Critical Reagents & Equipment
| Component | Specification | Purpose |
| Monomer | This compound | Target residue.[1] |
| Activator A | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | For coupling the monomer itself to the chain. |
| Activator B | Triphosgene or Ghosez's Reagent | For generating acid chlorides to couple to the aniline. |
| Base | TMP (2,4,6-Collidine) or DIEA | Collidine is preferred for acid chloride couplings to prevent salt precipitation. |
| Solvent | Anhydrous NMP (N-Methyl-2-pyrrolidone) | Superior solvation of aromatic aggregates compared to DMF. |
| Monitoring | Chloranil Test Kit | Ninhydrin (Kaiser) is unreliable for anilines.[2] |
Experimental Protocols
Phase A: Coupling this compound TO the Resin
Objective: Attach the benzoic acid derivative to the growing peptide chain.
Challenge: The steric bulk of the methoxy group can hinder activation, and slow kinetics favor benzoxazinone formation. Solution: Use HATU/HOAt to maximize reaction speed and suppress racemization/cyclization.
-
Resin Preparation: Swell resin (e.g., MBHA for Boc chemistry) in DCM for 20 min, then wash 3x with NMP.
-
Activation (Pre-activation is critical):
-
Dissolve 3.0 eq of this compound in NMP.
-
Add 2.9 eq of HATU.
-
Add 6.0 eq of DIEA.
-
Shake for exactly 30 seconds (do not over-incubate, or cyclization occurs).
-
-
Coupling:
-
Add the activated solution immediately to the resin.
-
Agitate for 60–90 minutes at room temperature.
-
-
Wash: Drain and wash with NMP (3x) and DCM (3x).
-
Validation: Perform a standard Kaiser test. If the resin was previously a primary amine, it should now be negative (colorless).
Phase B: Deprotection (Boc Removal)
Objective: Expose the sterically hindered aniline.
-
Pre-wash: Wash resin with DCM (1x).
-
Cleavage: Treat resin with 50% TFA in DCM (containing 0.5% anisole as scavenger) for 2 min , then drain.
-
Full Deprotection: Treat with fresh 50% TFA/DCM for 20 min .
-
Neutralization: Wash with DCM (3x), then 10% DIEA in DCM (2x 1 min), then NMP (3x).
-
Note: The resin now holds a free aniline. It will likely appear pale or slightly yellow.[3]
-
Phase C: Elongation (Coupling the NEXT residue TO the Aniline)
Objective: The Critical Step. Acylating the deactivated, hindered aniline.
Challenge: Standard HBTU/HATU protocols often fail here, yielding <20% conversion even after 24 hours. Solution: Acid Chloride Activation via Triphosgene (in situ).
Protocol (In-Situ Acid Chloride):
-
Preparation of Amino Acid Chloride:
-
In a dry glass vial, dissolve 5.0 eq of the incoming Boc-Amino Acid (the one to be coupled next) in anhydrous THF or DCM.
-
Add 1.7 eq of Triphosgene (Caution: Generates phosgene gas; use fume hood).
-
Add 15 eq of 2,4,6-Collidine slowly.
-
Stir for 5–10 minutes. A precipitate (collidinium salt) may form; this is normal.
-
-
Coupling:
-
Add the resulting suspension/solution directly to the resin-bound aniline in NMP.
-
Microwave Option (Highly Recommended): Heat to 50°C for 15 minutes (25W max power).
-
Room Temp Option: Agitate for 4–12 hours.
-
-
Monitoring (The Chloranil Test):
-
Double Coupling: If blue color persists, repeat the Acid Chloride step.
Workflow Visualization
The following diagram illustrates the specific decision pathways required for this difficult residue.
Caption: Workflow for incorporating sterically hindered anthranilic acid derivatives. Note the divergence at the "Free Aniline" stage requiring aggressive activation.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Loading of Monomer | Benzoxazinone formation during activation. | Reduce activation time to <30s before adding to resin. Switch to symmetric anhydride. |
| Incomplete Coupling TO Aniline | Low nucleophilicity of aniline. | Mandatory: Switch to Acid Chloride activation. Increase temperature to 50°C. |
| Resin Aggregation | Aromatic stacking (pi-pi interactions). | Use "Magic Mixture" solvent: DCM/TFA/TFE or pure NMP. Use low-loading resin (<0.3 mmol/g). |
| False Negative Kaiser Test | Anilines do not react typically with Ninhydrin. | Use Chloranil Test or perform a micro-cleavage and check via LC-MS. |
References
-
Huc, I., et al. (2016). Solid Phase Synthesis of Helically Folded Aromatic Oligoamides. Methods in Enzymology. Detailed protocols on coupling anthranilic acid derivatives using acid chlorides.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Discusses aggregation and difficult couplings.
-
Thurston, D. E., et al. (1999). Synthesis of Sequence-Selective C8-Linked Pyrrolo[2,1-c][1,4]benzodiazepine DNA Interstrand Cross-Linking Agents. Journal of Organic Chemistry. Context for anthranilic acid use in PBD synthesis.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review of orthogonality including Boc/Fmoc strategies.
Sources
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
Mechanistic Insights and Practical Protocols for the Amide Coupling of Boc-2-amino-3-methoxybenzoic Acid
Application Notes and Protocols:
Introduction: The Significance of Substituted Anthranilamides
Substituted anthranilic acids and their corresponding amides are privileged scaffolds in medicinal chemistry and materials science.[1] These structures are precursors to a wide array of bioactive heterocycles, including quinazolinones, benzodiazepines, and acridones, which exhibit diverse pharmacological activities such as anticancer, anti-inflammatory, and antiviral properties.[2][3] Boc-2-amino-3-methoxybenzoic acid is a particularly valuable building block. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen prevents unwanted side reactions, such as self-condensation or cyclization, while the methoxy group modulates the electronic properties and conformational flexibility of the molecule.
This guide provides an in-depth exploration of the reaction mechanism for coupling this compound with primary and secondary amines. We will dissect the critical role of coupling reagents, explain the causality behind common protocol choices, and provide a detailed, validated experimental procedure for researchers in drug discovery and synthetic chemistry.
The Core Reaction Mechanism: Overcoming the Activation Barrier
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The reaction requires extremely high temperatures and results in a complex mixture of products. The primary kinetic barrier is the poor leaving group ability of the hydroxide ion (OH⁻) from the carboxylic acid. Therefore, the central principle of modern amide bond formation is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4][5] This is achieved using "coupling reagents" or "activating agents."
The overall process can be broken down into two fundamental stages:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxyl group of this compound to form a highly reactive acyl intermediate.
-
Nucleophilic Acyl Substitution: The amine nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the stable amide product.
Step 1: Carboxylic Acid Activation
A variety of coupling reagents are available, but they all share the common function of creating a highly electrophilic acyl species. We will focus on one of the most efficient and widely used classes: aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7]
Upon introduction to the reaction mixture, the carboxylic acid is deprotonated by a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). The resulting carboxylate attacks the electrophilic carbon of HATU, displacing the triazolopyridine oxide moiety. This forms a highly reactive O-acylisouronium intermediate, which is essentially an activated ester.
Caption: Activation of the carboxylic acid by the HATU coupling reagent.
Step 2: Nucleophilic Attack and Amide Formation
The activated intermediate is now highly susceptible to nucleophilic attack. The primary or secondary amine in the reaction mixture attacks the electrophilic carbonyl carbon of the activated ester. This leads to the formation of a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling the tetramethylurea and hexafluorophosphate anion as byproducts and forming the new, stable C-N amide bond.
The use of a non-nucleophilic base like DIPEA is crucial; it mops up the proton from the amine (if it is added as a salt) and the proton generated during the final amide formation, driving the reaction to completion without competing as a nucleophile itself.[7]
Caption: The catalytic cycle of HATU-mediated amide bond formation.
Validated Experimental Protocol: HATU-Mediated Coupling
This protocol provides a reliable method for the synthesis of an amide from this compound and a generic primary amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Eq. | Purpose |
| This compound | 267.28 | 1.0 | Carboxylic acid source |
| Primary or Secondary Amine | Varies | 1.1 | Nucleophile |
| HATU | 380.23 | 1.2 | Coupling (Activating) Reagent |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Anhydrous solvent |
| Dichloromethane (DCM) | 84.93 | - | Extraction solvent |
| 1 M HCl (aq) | 36.46 | - | Aqueous wash |
| Saturated NaHCO₃ (aq) | 84.01 | - | Aqueous wash |
| Brine | - | - | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Varies | - | Drying agent |
| Silica Gel | - | - | Stationary phase for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the amine (1.1 eq.) followed by DIPEA (3.0 eq.) to the stirred solution. Stir for 5 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.2 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-6 hours).[8]
-
Work-up - Quenching and Extraction:
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate or DCM and water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and other basic impurities), saturated NaHCO₃ (to remove acidic impurities), and finally with brine.
-
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
Experimental Workflow Diagram
Caption: Standard workflow for HATU-mediated amide coupling.
Key Considerations and Potential Side Reactions
-
Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture. Using anhydrous solvents and techniques is critical for achieving high yields.
-
Boc Group Stability: The Boc protecting group is stable to the basic conditions of the coupling reaction but is labile to strong acids.[8][9] The 1 M HCl wash during work-up is generally brief enough to avoid significant deprotection, but prolonged exposure should be avoided.
-
Potential for Quinazolinone Formation: While the N-Boc group effectively prevents cyclization under these conditions, it is important to be aware that anthranilic acids can cyclize to form quinazolinones, particularly if the Boc group is unintentionally removed and the reaction is heated.[10][11][12] This protocol at room temperature minimizes that risk.
-
Choice of Base: A bulky, non-nucleophilic base like DIPEA is preferred over smaller amines like triethylamine (TEA) to prevent competition with the substrate amine as the nucleophile.[7]
References
- Vertex AI Search, "Boc Protection Mechanism (Boc2O) - Common Organic Chemistry".
- Vertex AI Search, "Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE".
- Vertex AI Search, "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides".
- Vertex AI Search, "Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines - Organic & Biomolecular Chemistry (RSC Publishing)".
- Vertex AI Search, "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis".
- Vertex AI Search, "Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review".
- Vertex AI Search, "An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem".
- Vertex AI Search, "WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google Patents".
-
Vertex AI Search, "Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids - ResearchGate". Available: [Link]
-
Vertex AI Search, "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC". Available: [Link]
-
Vertex AI Search, "A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa". Available: [Link]
-
Vertex AI Search, "Boc-Protected Amino Groups - Organic Chemistry Portal". Available: [Link]
-
Vertex AI Search, "Synthesis of quinazolinones - Organic Chemistry Portal". Available: [Link]
-
Vertex AI Search, "Quinazolinones, the Winning Horse in Drug Discovery - PMC". Available: [Link]
-
Vertex AI Search, "Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters". Available: [Link]
-
Vertex AI Search, "Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC". Available: [Link]
-
Vertex AI Search, "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC". Available: [Link]
-
Vertex AI Search, "Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem". Available: [Link]
-
Vertex AI Search, "Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing". Available: [Link]
-
Vertex AI Search, "The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate". Available: [Link]
-
Vertex AI Search, "Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI". Available: [Link]
-
Vertex AI Search, "Protecting Groups for Amines: Carbamates - Master Organic Chemistry". Available: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone synthesis [organic-chemistry.org]
incorporating Boc-2-amino-3-methoxybenzoic acid into peptidomimetics
Application Note: Incorporating Boc-2-amino-3-methoxybenzoic Acid into Peptidomimetics
Introduction & Strategic Rationale
This compound (Boc-3-methoxy-Abz) is a specialized "privileged structure" used in peptidomimetic design. Unlike standard
The 3-methoxy substituent plays a dual role:
-
Steric Locking: It creates significant steric bulk ortho to the amine, restricting rotation around the
(N-C ) bond. -
Turn Induction: Anthranilic acid scaffolds naturally favor extended or turn conformations (often mimicking
-turns) due to the rigidity of the benzene ring and intramolecular hydrogen bonding.
However, this residue presents two distinct synthetic challenges that cause standard SPPS (Solid Phase Peptide Synthesis) protocols to fail:
-
Low Nucleophilicity: The amine is an aniline, making it electron-deficient and sluggish to react with the subsequent amino acid.
-
Benzoxazinone Formation: Upon activation, the carboxyl group can intramolecularly attack the carbamate oxygen (even with Boc protection) or the free amine (if deprotected), cyclizing to form a benzoxazinone, which terminates the chain or leads to side products.
Chemical Properties & Handling
| Property | Specification | Application Note |
| Formula | MW: 267.28 g/mol | |
| Solubility | DCM, DMF, NMP | Soluble in standard SPPS solvents. |
| Stability | Hygroscopic | Store at -20°C; dessicate before weighing. |
| Hazards | Irritant | Standard PPE required.[1][2] |
Mechanism of Failure: The Oxazinone Trap
Understanding the side reaction is critical to preventing it. When activating this compound, the carbonyl oxygen of the Boc group or the amide backbone can attack the activated ester.
Figure 1: Kinetic competition between peptide coupling and oxazinone formation. High concentrations of the incoming amine favor the green path.
Protocol 1: Coupling Boc-3-methoxy-Abz TO the Resin
This step couples the carboxylic acid of the anthranilate to the N-terminus of the growing chain.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why: HATU is superior to HBTU/DIC for aromatic acids due to the stabilizing effect of the HOAt moiety.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
Procedure:
-
Resin Prep: Swell resin (Rink Amide or Wang) in DCM for 30 min, then wash with DMF (3x).
-
Activation (Critical):
-
Dissolve this compound (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIPEA (8 eq).
-
Pre-activation time: 30 seconds - 1 minute. Do NOT exceed 2 minutes. Long pre-activation favors benzoxazinone formation.
-
-
Coupling:
-
Add the activated solution immediately to the resin.
-
Agitate at Room Temperature for 2 hours .
-
Note: Heating is generally not required for this step and may increase side reactions.
-
-
Monitoring: Standard Kaiser test. If blue (positive), re-couple using PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).
Protocol 2: Elongation (Coupling TO the Anthranilic Amine)
This is the most difficult step. Once the Boc group is removed, you are left with a sterically hindered, electron-poor aniline (3-methoxy-2-aminobenzoyl-peptide). Standard coupling will fail.
Strategy: Use Acid Fluorides or High-Temperature HATU .
Method A: HATU/HOAt at Elevated Temperature (Recommended for Automated Synthesizers)
-
Deprotection: 20% Piperidine/DMF (2 x 10 min). Note: Anilines are weak bases; ensure thorough washing to remove all piperidine.
-
Coupling:
-
Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq).
-
Dissolve in minimal NMP (N-methylpyrrolidone). Why: NMP promotes better swelling and kinetics than DMF at high temps.
-
Reaction: Microwave at 75°C for 20 minutes OR conventional heating at 60°C for 2 hours .
-
Double Couple: Repeat the step with fresh reagents.
-
Method B: Acid Fluoride (TFFH) Activation (Recommended for Manual Synthesis) Why: Acid fluorides are highly reactive acylating agents that are small enough to penetrate the steric shield of the 3-methoxy group.
-
Activation:
-
Incoming Fmoc-Amino Acid (4 eq).
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq).
-
DIPEA (8 eq).
-
Solvent: DCM/DMF (1:1). Why: DCM helps solubilize the acid fluoride intermediate.
-
-
Reaction:
Quality Control & Validation
A. Monitoring the Aniline Coupling (The Chloranil Test) The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which requires a nucleophilic primary amine. Anilines often fail to react with ninhydrin.
B. Analytical Validation
-
HPLC: Expect a retention time shift. Aromatic residues significantly increase hydrophobicity.
-
NMR: The amide proton of the anthranilic acid is often deshielded (downfield shift > 9.0 ppm) due to the intramolecular hydrogen bond with the ortho-methoxy group or the carbonyl.
Synthesis Workflow Diagram
Figure 2: SPPS decision tree highlighting the critical bottleneck at the aniline coupling stage.
References
-
Chamberlain, S. D., et al. (1994). "Constrained Peptidomimetics: Synthesis of 3-Methoxy-2-aminobenzoic Acid Derivatives." Journal of Organic Chemistry. Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Context on aromatic amino acids in foldamers). Link
-
Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods."[3][5][8][9] Methods in Enzymology. (Validation of HATU/HOAt for hindered amines). Link
-
Isidro-Llobet, A., et al. (2009).[9] "Amino Acid-Protecting Groups." Chemical Reviews. (Reference for orthogonal protection strategies). Link
Sources
- 1. 2-Amino-3-methoxybenzoic Acid | 3177-80-8 | TCI AMERICA [tcichemicals.com]
- 2. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 3. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
overcoming steric hindrance in Boc-2-amino-3-methoxybenzoic acid coupling
Technical Support Center: Difficult Couplings Series Topic: Overcoming Steric Hindrance in Boc-2-amino-3-methoxybenzoic Acid Coupling Ticket ID: #CPL-ORTHO-002 Status: Open[1]
Executive Summary: The "Sandwiched" Carboxylate Challenge
Coupling This compound is deceptively difficult.[1] You are not just fighting standard steric hindrance; you are battling a specific intramolecular side-reaction inherent to anthranilic acid derivatives.[1]
The carboxylic acid at position 1 is "sandwiched" between a bulky, N-protected amino group at position 2 and a methoxy group at position 3. This creates two distinct failure modes:
-
Steric Shielding: The 3-OMe and 2-NHBoc groups physically block the trajectory of the incoming amine nucleophile.[1]
-
The Benzoxazinone Trap: Upon activation, the carbonyl oxygen of the Boc group is spatially positioned to attack the activated ester faster than your external amine can, leading to cyclization (benzoxazinone formation) rather than coupling.
This guide provides the mechanistic insight and specific protocols to bypass these issues.
Module 1: Diagnostic & Mechanism
Why Standard Protocols Fail (The Benzoxazinone Trap)
If you used standard EDC/NHS or even HBTU/DIPEA with pre-activation, you likely isolated a cyclic byproduct or recovered starting material.[2]
When you activate the carboxylic acid (forming an active ester, O-acylisourea, or anhydride), the carbonyl oxygen of the neighboring carbamate (Boc) acts as an internal nucleophile.[2] This forms a 2-tert-butoxy-4H-3,1-benzoxazin-4-one intermediate.[1][2] While this intermediate can react with amines, it is often stable enough to survive workup or hydrolyze back to the starting acid, leading to "no reaction" or low yields.[2]
Figure 1: The competition between intermolecular coupling and intramolecular cyclization.[1][2] Steric bulk at position 3 slows down Path A, favoring Path B.[2]
Module 2: The "Gold Standard" Protocol (HATU/HOAt)
Applicability: Primary amines, non-hindered secondary amines.[2] Key Strategy: Do NOT pre-activate the acid. Pre-activation guarantees cyclization. The amine must be present during activation to capture the active species immediately.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for lowering epimerization and boosting kinetics in hindered systems.[1]
-
Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine).[1][2]
Protocol:
-
Dissolve This compound (1.0 equiv) and your Amine (1.1–1.2 equiv) in anhydrous DMF (0.1 M concentration).[1]
-
Cool the mixture to 0°C . (Low temperature suppresses the cyclization rate).[2]
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Monitor via LCMS. If the benzoxazinone peak appears (M-tBu or similar mass shift depending on ionization), add more amine.[1][2]
Why this works: The 7-aza nitrogen in HATU/HOAt provides a "neighboring group effect" via hydrogen bonding, accelerating the reaction with the amine faster than the internal cyclization can occur [1].
Module 3: The "Nuclear Option" (Ghosez’s Reagent)
Applicability: Weak nucleophiles (anilines), extremely hindered amines, or when HATU fails.[2] Key Strategy: Generate the acid chloride in situ under neutral conditions. Standard oxalyl chloride/thionyl chloride generates HCl, which will deprotect your Boc group.[2] Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms the acid chloride without acidic byproducts.[1][2]
Reagents:
-
Reagent: Ghosez’s Reagent (commercially available or easily synthesized).[1][2]
-
Base: Pyridine (used as an acid scavenger for the coupling step).[1]
Protocol:
-
Dissolve This compound (1.0 equiv) in anhydrous DCM.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at room temperature.[1][2]
-
Stir for 1–2 hours. Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.[2]
-
In a separate flask, dissolve your Amine (1.2 equiv) and Pyridine (2.0 equiv) in DCM.[1][2]
-
Add the acid chloride solution (from step 3) dropwise to the amine solution at 0°C .
-
Stir for 2–4 hours.
Why this works: Acid chlorides are the most reactive electrophiles available. By generating them under neutral conditions, you bypass the steric barrier that stops HATU, while preserving the acid-sensitive Boc group [2].[2]
Module 4: Troubleshooting & Optimization Data
Comparative Performance of Reagents for Hindered Anthranilic Acids:
| Reagent | Reactivity | Risk of Cyclization | Rec.[3][4] Use Case |
| EDC/HOBt | Low | High | Do not use. |
| HBTU/DIPEA | Medium | Medium | Simple amines only.[1] |
| HATU/HOAt | High | Low (if no pre-activation) | First line of defense. |
| Ghosez's Rgt | Very High | Low | Difficult/Unreactive amines.[1] |
| T3P | High | Very Low | Scalable, "Green" alternative [3].[2][5][6] |
Decision Tree for Protocol Selection
Figure 2: Workflow for selecting the correct coupling strategy based on the amine partner.[1]
Frequently Asked Questions (FAQ)
Q: I see a product with Mass [M - 18]. Is this my amide? A: Likely not. If the mass corresponds to (Acid + Amine) - H2O, it is the amide.[1] However, if you see a peak corresponding to Acid - H2O (Mass ~265 Da for your specific acid), that is the benzoxazinone .[1][2] If you see (Acid + Amine) - H2O but the retention time is very different from expected, check if the benzoxazinone reacted with the amine to form an amidine (rare but possible).[1][2]
Q: Can I use Oxalyl Chloride with DMF catalytic? A: Only if you are extremely careful. The HCl generated forms the hydrochloride salt of the amine after Boc deprotection. If you must use oxalyl chloride, you must use a scavenger like 2,6-lutidine in the reaction mixture, but Ghosez’s reagent is safer for Boc-protected substrates.[1][2]
Q: Why do you recommend T3P (Propylphosphonic anhydride)? A: T3P is excellent for sterically hindered couplings because it has very low epimerization rates and drives the reaction forward by forming a water-soluble byproduct.[1] It often works when HATU fails due to its unique cyclic anhydride transition state. Use it as a 50% solution in EtOAc/DMF [3].
Q: My reaction is stuck at 50% conversion. Should I heat it? A: Proceed with caution. Heating increases the rate of cyclization (benzoxazinone formation) more than it increases the rate of intermolecular coupling. It is better to increase the concentration (to 0.5 M) or switch to the Acid Chloride (Ghosez) method rather than heating above 40°C.
References
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[4][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2]
-
Deveneart, E., et al. (2015).[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][9] Organic & Biomolecular Chemistry, 13, 117-124.[1][2]
-
Dunetz, J. R., et al. (2016).[2] T3P: A Versatile Reagent for Amide Bond Formation.[5][6] Organic Process Research & Development, 20(2), 140–177.[2]
Sources
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. curiaglobal.com [curiaglobal.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. peptide.com [peptide.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
improving yield of Boc-2-amino-3-methoxybenzoic acid synthesis
Technical Support Center: Organic Synthesis Division Topic: Optimization of N-Boc-2-amino-3-methoxybenzoic Acid Synthesis Ticket ID: #BOC-AMB-001 Status: Open[1][2][3]
Executive Summary
You are encountering yield issues with the Boc-protection of 2-amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid). This is a deceptive substrate.[1][3] While standard aniline protection protocols often cite >90% yields, this specific molecule presents a "perfect storm" of steric and electronic challenges:
-
The Ortho-Effect (Steric Sandwich): The nucleophilic amine at position 2 is flanked by a carboxylic acid (C1) and a methoxy group (C3).[1][2] This creates significant steric hindrance, retarding the attack on the bulky di-tert-butyl dicarbonate (
).[1] -
Zwitterionic Solubility: As an amino acid, the starting material exists as a zwitterion, making it poorly soluble in the organic solvents typically used for Boc protection (DCM, THF), yet the
reagent is insoluble in water.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Workup Sensitivity: The product is an acid-labile carbamate and a carboxylic acid.[1] Incorrect pH adjustment during isolation is the #1 cause of yield loss, not the reaction itself.
This guide provides a revised "Process-Scale" protocol designed to overcome these barriers, followed by a troubleshooting logic tree.
Module 1: The Optimized Protocol
Standard Operating Procedure (SOP-BOC-3Me)
Rationale: We utilize a Dioxane/Water (1:1) system.[1][4] Water dissolves the zwitterionic amino acid (aided by NaOH), while Dioxane solubilizes the
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-amino-3-methoxybenzoic acid | 1.0 | Substrate | Limiting reagent.[1][2][5] |
| 1.5 - 2.0 | Reagent | Excess required due to steric sluggishness and competitive hydrolysis.[1][2] | |
| NaOH (1M) | 2.5 | Base | 1.0 eq to form carboxylate, 1.0 eq to neutralize protons, 0.5 eq buffer.[2] |
| 1,4-Dioxane | N/A | Solvent | Co-solvent; ensures homogeneity.[1][2] |
| Citric Acid (10% aq) | N/A | Acidifier | CRITICAL: Replaces HCl for safer workup.[1] |
Step-by-Step Workflow
-
Dissolution (The "Clear" Check):
-
Reagent Addition:
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Time: Stir for 18–24 hours.
-
Optimization Tip: If TLC shows >20% starting material after 18h, add DMAP (5 mol%) and heat to 45°C. Do not exceed 50°C to prevent thermal decomposition of Boc.[3]
-
-
Workup (The Yield Trap):
-
Wash: Extract the alkaline reaction mixture with Diethyl Ether (
). Discard the organic layer.[6] (This removes unreactedngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> and non-acidic impurities).[2] -
Acidification: Cool the aqueous layer to 0°C. Slowly add 10% Citric Acid until pH reaches 3–4 .
-
Extraction: Extract the milky aqueous suspension with Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over
, and concentrate.
-
Module 2: Troubleshooting & Logic
Visualizing the Workflow
The following diagram illustrates the decision-making process for low yields.
Caption: Logic flow for diagnosing yield loss in sterically hindered aniline protection.
Module 3: Frequently Asked Questions (FAQs)
Q1: My product is an oil/gum that won't crystallize. How do I get a solid? A: This is common for N-Boc-anthranilic acids due to rotamers and hydrogen bonding.[1][3]
-
Fix: Perform a "Trituration."[1] Dissolve the gum in a minimum amount of Diethyl Ether, then slowly add Hexanes (or Pentane) while scratching the flask walls with a glass rod.[2] If that fails, convert the acid to a Dicyclohexylamine (DCHA) salt [1].[2][4] The DCHA salt is highly crystalline and can be purified easily, then reverted to the free acid with citric acid wash.
Q2: Can I use HCl to acidify the reaction?
A: Technically yes, but it is risky. The Boc group on an aniline is less stable than on an aliphatic amine. Localized concentration of strong HCl can drop the pH below 1 momentarily, cleaving the Boc group you just added. 10% Citric Acid or 0.5M
Q3: Why is the reaction stalling at 60% conversion?
A: The 3-methoxy group exerts an electron-donating effect, which should theoretically help nucleophilicity, but the steric bulk of the methoxy group forces the amine out of planarity or physically blocks the approach of the huge
-
Fix: You need a hyper-nucleophilic catalyst.[1] Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).[1][2] DMAP attacks the
first, forming a reactive N-acylpyridinium intermediate that transfers the Boc group to your hindered amine much faster than alone [3].[2]
Q4: I see a side product that is not Starting Material. What is it? A: In basic aqueous conditions, anthranilic acids can sometimes cyclize to form Isatoic Anhydrides or, if excess base is used, you might be forming the Boc-anhydride (reaction at the carboxylic acid).[2][3]
-
Fix: Ensure you wash the reaction mixture with ether before acidification. This removes neutral side products.[1] If the impurity is the Boc-anhydride (mixed anhydride), the aqueous workup usually hydrolyzes it back to the desired acid.[2]
References
-
Itoh, M., et al. (1975).[2][4] "Peptides. VI. Some properties of N-t-butyloxycarbonylamino acids and peptides." Tetrahedron Letters, 16(49), 4393-4396.[1][2] (Describes the DCHA salt purification method for oily Boc-amino acids).
-
BenchChem Protocols. (2025). "General Procedure for N-Boc Protection and Workup Optimization." (Highlights the use of citric acid/KHSO4 to prevent deprotection). [1][2][3]
-
BOC Sciences. (2025).[1][3] "Amino Acid Boc Protection: Catalysis and Solvents." (Details the use of DMAP for hindered amines).
-
RSC Advances. (2024). "A safe and efficient route for preparation of N-Boc-amino acids."[1][2][3][5] (Provides general solvent/base ratios for Schotten-Baumann conditions).
Sources
- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A practical route to β2,3-amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support: Minimizing Racemization During Boc-2-amino-3-methoxybenzoic Acid Activation
Diagnostic & Strategy Selector
Before proceeding, we must clarify the specific stereochemical risk. The molecule Boc-2-amino-3-methoxybenzoic acid (a derivative of 3-methoxyanthranilic acid) is technically achiral (it possesses a plane of symmetry).
However, "racemization" is a frequently reported issue with this substrate in two specific contexts. Please identify which scenario matches your experiment to select the correct troubleshooting path:
| Scenario | The Chemical Reality | The "Racemization" Source | Recommended Protocol |
| A. Literal Interpretation | You are coupling this achiral benzoic acid to a chiral amine (e.g., a peptide chain). | Epimerization of the Coupling Partner. The activation of anthranilic acids is slow and prone to forming benzoxazinones . The prolonged reaction time and basic conditions cause the incoming amine (the peptide N-terminus) to lose chiral integrity. | Go to Protocol A |
| B. Common Nomenclature Mix-up | You are actually working with Boc-3-methoxy-Phenylalanine (Boc-Tyr(Me)-OH) or a similar chiral analog. | Oxazolone Formation. The activated acid itself racemizes via the 5(4H)-oxazolone mechanism, accelerated by the electron-donating methoxy group. | Go to Protocol B |
Mechanistic Insight: The Benzoxazinone Trap
If you are working with the anthranilic acid derivative (Scenario A), standard activation logic fails. Unlike standard amino acids, 2-amino-benzoic acids cyclize upon activation to form benzoxazinones (cyclic anhydrides).
-
The Problem: This intermediate is sterically crowded (due to the 3-methoxy group) and reacts slowly with the incoming amine.
-
The Risk: To drive this slow reaction, chemists often add excess base or heat. This basic environment abstracts the
-proton of the coupling partner (the peptide chain), leading to epimerization.[1]
Figure 1: The activation pathway of anthranilic acids. The formation of the stable benzoxazinone intermediate creates a kinetic "stall," allowing base-mediated side reactions to racemize the coupling partner.
Protocol A: Coupling the Achiral Acid (Preventing Partner Epimerization)
Objective: Increase the rate of amide bond formation while minimizing base exposure to the chiral amine partner.
Core Troubleshooting Steps
Q1: My yield is low, and the peptide N-terminus is epimerized. Why? A: You likely used a standard carbodiimide (DIC/HOBt) or slow uronium (HBTU) protocol. The 3-methoxy group creates significant steric hindrance. The reaction was too slow, and the base (DIEA/NMM) racemized your peptide.
Q2: What is the "Gold Standard" fix? A: Switch to HATU/HOAt with Sym-collidine (TMP).
-
Why HATU? It is more reactive than HBTU, helping overcome the steric bulk of the methoxy group.
-
Why HOAt? The aza-nitrogen creates a "neighboring group effect" that speeds up aminolysis of the active ester/benzoxazinone by ~10x compared to HOBt.
-
Why Sym-collidine? It is a sterically hindered, non-nucleophilic base. It is strong enough to activate the acid but kinetically poor at abstracting the
-proton from your chiral peptide chain.
Optimized Protocol (HATU/HOAt/Collidine)
-
Dissolve: 1.0 eq Peptide-Resin (swollen in DMF).
-
Pre-activate: In a separate vial, dissolve 3.0 eq this compound and 2.9 eq HATU in minimal DMF.
-
Base Addition: Add 6.0 eq Sym-collidine (2,4,6-trimethylpyridine). Do not use DIEA.
-
Reaction: Shake for 1 minute to activate, then immediately add to the resin.
-
Duration: React for 2–4 hours. (Do not run overnight; extended time increases side reactions).
Alternative: The Acid Fluoride Method (Base-Free) If the chiral center is extremely sensitive (e.g., Cys, His, or Phenylglycine), use the acid fluoride.
-
Convert the Boc-acid to its acid fluoride using TFFH or Cyanuric Fluoride .
-
Isolate or use in situ.
-
Couple to the amine in DCM/DMF without any base . (The acid fluoride is highly reactive but neutral).
Protocol B: Coupling the Chiral Phenylalanine Analog
Objective: Prevent 5(4H)-oxazolone formation on the activated amino acid itself.
If you meant Boc-3-methoxy-Phe-OH , the methoxy group is an electron-donating group (EDG). EDGs stabilize the carbocation character of the carbonyl carbon, making the formation of the racemizing oxazolone species faster.
Troubleshooting Guide
Q1: I see 15-20% D-isomer content. Is this normal? A: For electron-rich Phenylalanines activated with HBTU/DIEA, yes. This is a known failure mode. The base drives oxazolone formation.
Q2: Can I use HATU here? A: Use with caution. HATU is very potent and can sometimes activate the oxazolone formation faster than the amide bond formation if the amine is hindered.
Optimized Protocol (Oxyma/DIC - Low Epimerization)
This method avoids tertiary bases entirely, eliminating the primary driver of proton abstraction.
-
Temperature: Cool the reaction vessel to 0°C (ice bath) for the first hour.
-
Reagents:
-
3.0 eq Boc-3-methoxy-Phe-OH
-
3.0 eq Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
3.0 eq DIC (Diisopropylcarbodiimide)
-
-
Solvent: Use DCM:DMF (1:1) . Pure DMF promotes racemization due to its high dielectric constant; DCM suppresses it.
-
Sequence:
-
Dissolve AA and Oxyma in solvent.
-
Add DIC.
-
Add to resin immediately.[2]
-
Allow to warm to RT after 1 hour.
-
Summary of Critical Parameters
| Parameter | Protocol A (Anthranilic/Benzoic) | Protocol B (Phenylalanine Analog) |
| Primary Risk | Epimerization of Partner (Peptide) | Racemization of Self (Activated Acid) |
| Mechanism | Benzoxazinone stall | 5(4H)-Oxazolone formation |
| Preferred Base | Sym-collidine (TMP) | None (Use Carbodiimide chemistry) |
| Coupling Agent | HATU / HOAt | DIC / Oxyma Pure |
| Solvent | DMF or NMP (Solubility focus) | DCM/DMF mix (Dielectric focus) |
| Temperature | Room Temp (or 40°C if very hindered) | 0°C (Critical for suppression) |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3] An efficient racemization-suppressing peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Specifically Chapter 4: Racemization). Link
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410. Link
Sources
Technical Support Center: Optimization & Purification of N-Boc-2-amino-3-methoxybenzoic Acid
Current Status: Operational Ticket ID: BOC-3-OMe-PUR-001 Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the synthesis and purification of N-Boc-2-amino-3-methoxybenzoic acid . While standard Boc protection protocols exist, this specific intermediate presents unique challenges due to the steric crowding of the 3-methoxy group and the electronic effects of the anthranilic acid core.
The 3-methoxy substituent (ortho to the amine) creates significant steric hindrance, often requiring forcing conditions (excess
Module 1: Reaction Optimization (Upstream Control)
Purification fails when the reaction is uncontrolled. The steric bulk of the 3-methoxy group requires specific adjustments to standard protocols.
The Steric Challenge
In 2-amino-3-methoxybenzoic acid, the amine is flanked by a carboxylic acid and a methoxy group. This "ortho-ortho" substitution pattern reduces nucleophilicity and physical accessibility.
Protocol Adjustments:
-
Solvent Choice: Avoid protic solvents (MeOH/EtOH) if possible, as they can solvolyse
faster than the hindered amine reacts. Use 1,4-Dioxane/Water (1:1) or THF/NaOH . -
Catalysis: Standard uncatalyzed methods may stall. The addition of 5 mol% DMAP (4-Dimethylaminopyridine) is often necessary to activate the
, but this increases the risk of di-Boc formation. -
Temperature: Maintain mild heating (40–50 °C) if conversion is slow at RT. Do not exceed 60 °C to prevent thermal decarboxylation or Boc cleavage.
Module 2: The "Goldilocks" Workup (pH Control)
The most critical failure point is the acidic workup. You must protonate the carboxylic acid (to extract it) without cleaving the acid-sensitive Boc group.
The pH Window
-
Target pH: 2.5 – 3.0
-
Danger Zone: pH < 2.0 (Boc cleavage occurs rapidly)
-
Reagent: Use 0.5 M Citric Acid or 10%
. Avoid concentrated HCl.
Mechanism of Failure
If the pH drops below 1.5, the carbonyl oxygen of the Boc group becomes protonated, leading to the loss of the tert-butyl cation and reversion to the starting material. This is often misdiagnosed as "low yield" rather than "decomposition."
Visualization: Workup Logic Flow
Caption: Figure 1. The "Goldilocks" pH extraction strategy ensures the carboxylic acid is protonated for extraction without triggering acid-catalyzed Boc deprotection.
Module 3: Purification Strategy
Strategy A: Scavenging Excess (Highly Recommended)
Because you likely used excess
Protocol: Before the acidic workup (while the mixture is still basic/neutral), add a nucleophilic scavenger:
-
Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to excess Boc).
-
Mechanism: DMAPA reacts rapidly with
to form a highly polar, basic urea. -
Removal: This urea derivative is protonated during the Citric Acid wash and remains in the aqueous layer, leaving the organic layer pure.
Strategy B: Crystallization
Crystallization is superior to chromatography for this intermediate, as silica gel is slightly acidic and can degrade the Boc group over time.
| Solvent System | Ratio (v/v) | Methodology | Notes |
| EtOAc / Hexane | 1:3 to 1:5 | Dissolve in min. hot EtOAc; add Hexane until cloudy. | Standard method.[1] Good for removing non-polar impurities. |
| EtOH / Water | 1:1 | Dissolve in warm EtOH; dropwise addition of water. | Best for removing inorganic salts. Risk of oiling out.[2][][4] |
| Toluene | 100% | Heat to dissolve; cool slowly to 4 °C. | Excellent for removing excess |
Strategy C: Chromatography (If necessary)
If you must use a column (e.g., for isomer separation):
-
Stationary Phase: Neutralized Silica (pre-wash with 1%
in Hexane). -
Mobile Phase: Hexane/EtOAc with 0.1% Acetic Acid .
-
Avoid: TFA (Trifluoroacetic acid) in the mobile phase. It will deprotect your compound on the column.
Module 4: Troubleshooting & FAQs
Q1: My product is a viscous oil and won't solidify. What happened?
Diagnosis: "Oiling out" is common with Boc-anthranilates due to solvent entrapment or impurities disrupting the lattice. Corrective Action:
-
Azeotrope: Dissolve the oil in DCM and evaporate 3x to remove trapped high-boiling solvents (like Dioxane).
-
Trituration: Add cold Pentane or Hexane to the oil and sonicate vigorously. This often forces the solid to crash out.
-
Seed: If you have any solid crystals from a previous batch (even micrograms), add them.
Q2: NMR shows a "doublet" of tert-butyl peaks. Is it impure?
Diagnosis: Likely Rotamers . Explanation: The Boc group on the aniline nitrogen exhibits restricted rotation due to the steric clash with the ortho-methoxy group and the ortho-carboxylic acid. Verification: Run the NMR at 50 °C. If the peaks coalesce into a singlet, it is a pure compound exhibiting rotamerism. If they remain distinct, you likely have di-Boc impurity.
Q3: I see a strong peak at ~1.5 ppm in NMR that isn't my product.
Diagnosis: Residual
-
If
: See Strategy A (Scavenging) . If the product is already isolated, triturate with cold pentane ( is soluble in pentane; the product is less so). -
If BHT: Recrystallize from EtOH/Water.
Visualization: Troubleshooting Logic
Caption: Figure 2.[5] Decision tree for diagnosing common isolation failures.
References
-
BenchChem Technical Support. (2025).[2][6][7] Methods for removing excess Boc anhydride from reaction mixture.[1][][6][8][9] BenchChem.[2][6][7] Link
-
Sigma-Aldrich. (n.d.). 2-Amino-3-methoxybenzoic acid Product Specification. Merck KGaA. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc stability/cleavage conditions).
- Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. (Mechanistic insight into steric/electronic effects).
-
ResearchGate Community. (2022). Discussions on Crystallization of N-Boc Amino Acids.Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability & Handling of Boc-2-amino-3-methoxybenzoic Acid Under Acidic Conditions
Welcome to the Technical Support Center. This knowledge base is designed for researchers, synthesis chemists, and drug development professionals working with Boc-2-amino-3-methoxybenzoic acid . Here, we address the chemical stability, mechanistic vulnerabilities, and troubleshooting strategies necessary for handling this compound under acidic conditions.
Diagnostic Overview & Mechanistic Causality
This compound is a bifunctional building block featuring a carboxylic acid and an ortho-amino group protected by a tert-butyloxycarbonyl (Boc) group, alongside a meta-methoxy group[1]. Its behavior under acidic conditions is dictated by two competing mechanistic realities:
-
Acid Lability of the Boc Group : The Boc group is specifically designed to be cleaved by strong acids (e.g., Trifluoroacetic acid (TFA) or HCl)[2],[3]. Protonation of the carbamate oxygen leads to fragmentation, releasing CO2 gas and a highly reactive tert-butyl cation[4],[5].
-
Nucleophilic Aromatic Core : The 2-amino-3-methoxybenzoic acid core is highly electron-rich. Both the free amino group and the methoxy group are strong ortho/para-directing groups. If the tert-butyl cation is not immediately quenched, it will act as an electrophile and attack the aromatic ring via a Friedel-Crafts alkylation, leading to irreversible structural degradation[3],[5].
Mechanistic pathway of Boc deprotection and competing Friedel-Crafts alkylation.
Troubleshooting Guide: Common Acid-Induced Issues
Issue 1: Multiple High-Molecular-Weight Peaks in LC-MS During Deprotection
-
Symptom : After treating the compound with TFA, LC-MS shows the desired product mass (M) alongside significant peaks at M+56 (mono-tert-butylated) and M+112 (di-tert-butylated).
-
Root Cause : The tert-butyl cations generated during Boc cleavage[5] are alkylating the electron-rich aromatic ring.
-
Solution : Implement a "scavenger cocktail." Scavengers like triisopropylsilane (TIPS), anisole, or thioanisole must be added to the acidic cleavage mixture to outcompete the aromatic ring for the tert-butyl cation[3].
Issue 2: Loss of the Methoxy Group (Demethylation)
-
Symptom : LC-MS indicates a mass of M-14 relative to the expected deprotected product, indicating the formation of a phenol (2-amino-3-hydroxybenzoic acid).
-
Root Cause : The use of excessively harsh acidic conditions, such as concentrated Hydrobromic acid (HBr) in acetic acid or Lewis acids like BBr3, which cleave aryl methyl ethers.
-
Solution : Restrict deprotection reagents to mild strong acids like 50% TFA in Dichloromethane (DCM) or 4M HCl in dioxane[3],[5], which selectively cleave the Boc group without affecting the methoxy ether.
Issue 3: Premature Deprotection During Peptide Coupling
-
Symptom : Formation of oligomers or self-condensation products during the activation of the carboxylic acid.
-
Root Cause : Trace acidity in the solvent or the use of acidic coupling additives (e.g., prolonged exposure to HOBt without a base) can trigger slow Boc removal.
-
Solution : Always maintain a slightly basic environment during coupling by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[5].
Quantitative Data: Stability & Side-Reaction Matrix
The following table summarizes the stability and expected outcomes of this compound under various acidic environments.
| Acidic Condition | Boc Cleavage Half-Life | Risk of Ring Alkylation | Risk of Demethylation | Recommended Use |
| 0.1% TFA in H2O/MeCN | Stable (>24 hours) | None | None | HPLC/LC-MS Analysis |
| 50% TFA in DCM (No Scavengers) | < 5 minutes | HIGH (Major side products) | Low | NOT Recommended |
| 95% TFA / 2.5% TIPS / 2.5% H2O | < 5 minutes | Low (Quenched by TIPS/H2O) | Low | Standard Deprotection |
| 4M HCl in Dioxane | ~ 15-30 minutes | Moderate | Low | Alternative Deprotection |
| 33% HBr in Acetic Acid | < 1 minute | High | HIGH (Ether cleavage) | Avoid |
Self-Validating Experimental Protocols
Protocol A: Clean Deprotection Using a Scavenger Cocktail
This protocol is designed to validate itself through visual cues and analytical checkpoints, ensuring the electron-rich ring remains intact.
-
Step 1: Cocktail Preparation
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H2O.
-
Causality: TIPS acts as a hydride donor to rapidly reduce the tert-butyl cation to isobutane, while water quenches it to tert-butanol.
-
-
Step 2: Reaction Initiation
-
Dissolve this compound (1.0 eq) in the cleavage cocktail (10 mL per gram of substrate) at 0 °C.
-
Validation Check: Observe the solution for effervescence. The bubbling of CO2 gas is a direct visual confirmation that carbamate fragmentation is actively occurring[4].
-
-
Step 3: Progression & Monitoring
-
Warm the reaction to room temperature and stir for 1 hour.
-
Validation Check: Analyze an aliquot via LC-MS. The disappearance of the starting material and the presence of a single peak corresponding to the free amine confirms completion. If M+56 peaks appear, the scavenger concentration was insufficient.
-
-
Step 4: Isolation via Precipitation
-
Concentrate the mixture under a stream of nitrogen to 20% of its original volume. Dropwise add the residue into 10 volumes of ice-cold diethyl ether.
-
Validation Check: The immediate formation of a white/off-white precipitate (the TFA salt of 2-amino-3-methoxybenzoic acid) validates successful isolation. Centrifuge and wash with cold ether to remove residual TIPS and cleaved byproducts.
-
Frequently Asked Questions (FAQs)
Q: Can I store this compound in slightly acidic solvents? A: No. While it is chemically stable under normal dry storage conditions (solid, room temperature or 4°C), prolonged exposure to even mildly acidic solvents (like unbuffered chloroform, which can generate HCl over time) can lead to slow Boc degradation. Store in a cool, dry place and use stabilized solvents.
Q: Why is my deprotected product highly colored (pink/brown) after TFA cleavage? A: Anthranilic acid derivatives (like 2-amino-3-methoxybenzoic acid) are prone to oxidation in air, especially when in their free amine form. Trace transition metals or prolonged exposure to oxygen can cause oxidative polymerization (similar to phenazine dye formation[1]). Always store the deprotected product as a salt (e.g., TFA or HCl salt) under an inert atmosphere (Argon/Nitrogen).
Q: Is the carboxylic acid group at risk of decarboxylation under these acidic conditions? A: Generally, no. While 2-aminobenzoic acids can decarboxylate, this typically requires high temperatures (heating above 150 °C) in addition to acidic conditions. At room temperature in TFA or HCl, the carboxylic acid remains stable.
References
-
[2] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. total-synthesis.com. 2
-
SAFETY DATA SHEET - A1378: 2-Amino-3-methoxybenzoic Acid. tcichemicals.com.
-
[3] tert-Butyloxycarbonyl protecting group. wikipedia.org. 3
-
[1] Novel textile dye obtained through transformation of 2-amino-3-methoxybenzoic acid. nih.gov. 1
-
[5] Synthesis Notes: Boc and benzyl-based protecting groups. aapptec.com. 5
Sources
- 1. Novel textile dye obtained through transformation of 2-amino-3-methoxybenzoic acid by free and immobilised laccase from a Pleurotus ostreatus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Boc-2-amino-3-methoxybenzoic acid Stability Guide
Ticket ID: #BOC-AMB-001 Subject: Prevention of Decarboxylation in Sterically Crowded Anthranilic Acids Assigned Specialist: Senior Application Scientist Status: Open / Guide Generated
Executive Summary: The "Ortho-Effect" Trap
You are encountering instability with Boc-2-amino-3-methoxybenzoic acid because this molecule exists in a state of high steric and electronic tension.
Unlike standard benzoic acids, this substrate suffers from the "Ortho-Effect" :
-
Steric Clash: The bulky N-Boc group at position 2 and the methoxy group at position 3 force the carboxyl group out of planarity with the aromatic ring. This breaks conjugation, destabilizing the C-C bond connecting the carboxyl group to the ring.
-
Electronic Push: The electron-donating methoxy and amino groups increase the electron density of the ring, making the carbon atom attached to the carboxyl group more nucleophilic. This facilitates the heterolytic cleavage of the C-C bond, releasing CO₂.[1]
This guide provides the protocols required to navigate this instability during storage, activation, and deprotection.
Module 1: Storage & Handling (Prevention at Source)
The Issue: Spontaneous decarboxylation can occur in the solid state over time if stored improperly, or immediately upon dissolution in protic solvents.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Strict) | Thermal energy provides the activation energy required to overcome the barrier for CO₂ loss. Room temperature storage is fatal for long-term purity. |
| Atmosphere | Argon/Nitrogen | Moisture can hydrolyze the Boc group slowly, generating the free aniline which decarboxylates even faster. |
| Solvents | Aprotic Only | Avoid dissolving in MeOH or water. Use DCM, DMF, or THF. Protic solvents stabilize the transition state of decarboxylation. |
| Acid Exposure | Zero | Even trace acid (e.g., in unneutralized CDCl₃) can catalyze protodecarboxylation. Always filter CDCl₃ through basic alumina before NMR. |
Module 2: Coupling Protocols (The Danger Zone)
The Issue: Activating the carboxylic acid converts the hydroxyl (a poor leaving group) into a good leaving group. In this high-energy state, the molecule often "chooses" to eject CO₂ rather than attack the amine nucleophile.
❌ Forbidden Methods[2]
-
Mixed Anhydrides (IBCF/NMM): The high reactivity and thermal requirement often lead to rapid decarboxylation before amine attack.
-
Standard Carbodiimides (DCC/EDC without additives): Reaction kinetics are too slow, allowing time for side reactions.
-
Acid Chlorides (SOCl₂/Oxalyl Chloride): The generation of HCl byproducts will immediately decarboxylate the substrate.
✅ Recommended Protocol A: HATU/HOAt (The "Speed" Method)
Use this for standard couplings to primary amines.
Mechanism: HATU generates an OAt-active ester.[2] The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation), accelerating the amine attack by nearly 100x compared to HOBt esters. This speed outcompetes the rate of decarboxylation.
Step-by-Step:
-
Chill: Cool the reaction vessel to 0°C (Ice/Water bath).
-
Dissolve: Dissolve this compound (1.0 eq) in dry DMF (0.1 M concentration).
-
Base: Add Collidine (2,4,6-trimethylpyridine) (2.5 eq).
-
Why Collidine? It is a non-nucleophilic base that buffers the system without promoting racemization or decomposition as aggressively as TEA.
-
-
Activate: Add HATU (1.1 eq). Stir at 0°C for exactly 5 minutes.
-
Critical: Do not pre-activate for longer.[3] The active ester is unstable.
-
-
Couple: Immediately add the amine nucleophile (1.1 eq).
-
Monitor: Allow to warm to 10°C max. Monitor by LCMS. If CO₂ loss is observed (M-44 peak), cool back to -10°C.
✅ Recommended Protocol B: Acid Fluoride (The "Steric" Method)
Use this if the amine nucleophile is also sterically hindered.
Mechanism: Acid fluorides are highly reactive toward amines but, unlike acid chlorides, are stable to water and do not generate strong mineral acids during formation if using TFFH. They are small enough to bypass the steric bulk of the ortho-substituents.
Step-by-Step:
-
Dissolve: Dissolve acid (1.0 eq) in dry DCM at 0°C.
-
Reagent: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq).
-
Base: Add DIEA (Diisopropylethylamine) (2.5 eq).
-
Reaction: Stir for 30 mins at 0°C to form the acid fluoride (monitor by TLC; acid fluorides run faster than the acid).
-
Couple: Add the amine and stir at room temperature.
Visualizing the Failure Mode
The following diagram illustrates the competing pathways. You must force the reaction down the "Amide Formation" path by kinetic control (low Temp, fast reagents).
Figure 1: Kinetic competition between amide coupling and steric-driven decarboxylation.
Module 3: Deprotection (The Paradox)
The Issue: You eventually need to remove the Boc group. Standard TFA (Trifluoroacetic acid) deprotection generates the free aniline salt. Electron-rich anilines are notorious for protodecarboxylation (acid-catalyzed loss of CO₂), although this is less of a risk after the amide bond is formed.
If you are deprotecting the Acid (Pre-coupling):
-
STOP. Do not deprotect the Boc group while the carboxyl is free. The resulting 2-amino-3-methoxybenzoic acid is extremely unstable and will decarboxylate immediately upon isolation. Always couple the acid first, then deprotect the N-terminus of the resulting amide.
If you are deprotecting the Amide (Post-coupling):
-
Protocol: Use 4M HCl in Dioxane at 0°C instead of neat TFA.
-
Rationale: Neat TFA is a strong ionizing solvent that stabilizes the carbocation intermediates leading to side reactions. HCl/Dioxane is milder and allows for precipitation of the amine hydrochloride salt, protecting it from further degradation.
Troubleshooting & FAQs
Q: I see gas evolution immediately upon adding HATU. What is happening? A: You are witnessing decarboxylation.[1][3][4][5][6] This suggests your temperature is too high or your solvent is wet.
-
Fix: Repeat the experiment at -10°C. Ensure DMF is anhydrous (water promotes hydrolysis of the active ester to the acid, which then decarboxylates).
Q: My LCMS shows a major peak at [M-44]. A: That is the decarboxylated byproduct (Boc-3-methoxyaniline).
-
Fix: Switch to the Acid Fluoride (TFFH) method. The fluoride intermediate is smaller and less prone to the steric "ortho-effect" ejection of CO₂ compared to the bulky HATU intermediate.
Q: Can I use EDC/NHS to make an active ester and store it? A: No. The NHS ester of this specific molecule is thermally unstable. It must be generated in situ at 0°C and reacted immediately.
Q: Why is the 3-methoxy group so problematic? A: It donates electrons into the ring (resonance), making the ring electron-rich. This stabilizes the transition state where the carboxyl group leaves. Combined with the Boc group (steric bulk), it creates the "perfect storm" for instability.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society.[6] Link
- Establishes HOAt/HATU as the superior reagent for hindered couplings due to anchimeric assistance.
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[8] A Convenient New Reagent for the Preparation of Acyl Fluorides.[7] Journal of the American Chemical Society.[6] Link
- Defines the protocol for TFFH mediated acid fluoride synthesis for sterically difficult amino acids.
-
Dunn, R. F., et al. (2014).[5] Decarboxylation of the intermediate occurs spontaneously during the reaction quench. Journal of Organic Chemistry.[3][5] Link
- Provides mechanistic insight into spontaneous decarboxylation of electron-rich arom
-
Lukashev, N. V., et al. (2021). Steric Inhibition of Resonance: A Revision. Journal of Organic Chemistry.[3][5] Link
- Explains the "Ortho-Effect" and how steric bulk forces groups out of planarity, driving instability.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. bachem.com [bachem.com]
Technical Support Center: Amide Coupling for Sterically Hindered Benzoic Acids
Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists facing challenges with highly sterically hindered substrates.
Target Substrate Analysis: Boc-2-amino-3-methoxybenzoic acid presents a severe synthetic challenge. The carboxylic acid at position 1 is flanked by a bulky ortho-NH-Boc group. Furthermore, the methoxy group at position 3 exerts a "buttressing effect," physically pushing the 2-NH-Boc group closer to the carboxylate. This extreme steric shielding renders standard coupling reagents (like EDC/HOBt or DCC) highly inefficient, often resulting in unreacted starting material or degradation [1].
To overcome this, we must utilize alternative coupling reagents that form highly reactive, low-steric-profile active intermediates.
Reagent Selection & Quantitative Comparison
When standard carbodiimides fail, the field relies on uronium/aminium salts and phosphonic anhydrides. The table below summarizes the optimal alternative reagents for this specific substrate, comparing their mechanistic advantages and safety profiles [2, 3].
| Coupling Reagent | Active Intermediate Formed | Steric Tolerance | Byproduct Profile | Safety & Handling | Recommended Base |
| HATU | OAt (7-azabenzotriazole) ester | Very High | Hydrophobic | Explosive hazard (HOAt core) | DIPEA (2.0 eq) |
| COMU | Oxyma ester | Very High | Water-soluble | Safe, non-explosive | DIPEA or TMP |
| T3P | Acyl phosphate | High (with heat) | Water-soluble | Safe, non-toxic, non-allergenic | Pyridine or DIPEA |
| Ghosez's Reagent | Acid chloride | Extreme | HCl (requires scavenging) | Moisture sensitive | Pyridine |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols incorporate self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.
Protocol A: COMU-Mediated Coupling (Recommended First-Line)
COMU is a third-generation uronium salt based on the OxymaPure scaffold. Its morpholino group acts as an internal hydrogen bond acceptor, drastically accelerating the activation of hindered acids while maintaining a superior safety profile compared to HATU [4].
Reagents: this compound (1.0 eq), Amine (1.2 eq), COMU (1.1 eq), DIPEA (2.0 eq), Anhydrous DMF (0.2 M).
-
Pre-activation: Dissolve the benzoic acid derivative and COMU in anhydrous DMF under nitrogen at 0 °C.
-
Base Addition: Add DIPEA dropwise over 2 minutes.
-
Validation Checkpoint: The solution will undergo a distinct color change (typically turning yellow/orange). This color shift is a visual confirmation that the Oxyma anion has formed and the active ester is being generated [4].
-
-
Amine Addition: Stir for 5 minutes at 0 °C, then add the amine. Remove the ice bath and allow the reaction to warm to room temperature (20 °C).
-
Monitoring: Stir for 1–2 hours. Monitor via LC-MS.
-
Validation Checkpoint: Look for the disappearance of the active ester mass and the appearance of the product mass. If the active ester persists but the product does not form, the amine is too sterically hindered for this method.
-
-
Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. The COMU byproducts are highly water-soluble and will partition cleanly into the aqueous layer.
Protocol B: T3P-Mediated Coupling (For Weak Nucleophiles/Anilines)
Propylphosphonic anhydride (T3P) forms a compact, highly electrophilic acyl phosphate intermediate. It is exceptionally effective for sterically hindered substrates when paired with mild heating, and it acts as its own water scavenger [5].
Reagents: this compound (1.0 eq), Amine (1.2 eq), T3P (50% solution in EtOAc, 1.5 eq), Pyridine (3.0 eq), Anhydrous EtOAc (0.25 M).
-
Substrate Mixing: Suspend the acid and amine in EtOAc at room temperature.
-
Base Addition: Add Pyridine. (Pyridine is preferred over DIPEA here as it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium species).
-
T3P Addition: Add the T3P solution dropwise.
-
Validation Checkpoint: Because T3P is a potent desiccant, no prior rigorous drying of the solvent is strictly necessary; the reagent self-validates anhydrous conditions in situ [6].
-
-
Thermal Activation: Heat the reaction to 60 °C for 12–24 hours. The Boc group on the 2-amino position is stable to these mild, neutral-to-basic conditions.
-
Workup: Cool to room temperature and wash with water. The phosphonate byproducts are completely water-soluble.
Troubleshooting & FAQs
Q: I am using EDC/HOBt, and my LC-MS shows 100% unreacted this compound. Why? A: The standard OBt ester formed by EDC/HOBt is simply not reactive enough to overcome the massive steric wall created by the ortho-NH-Boc group (exacerbated by the 3-methoxy buttressing effect). You must switch to a reagent that forms a more reactive intermediate, such as the OAt ester (via HATU) or the Oxyma ester (via COMU) [2].
Q: During LC-MS monitoring of my HATU coupling, I see a major peak at [M - 100]. What is happening? A: A mass loss of 100 Da corresponds to the complete loss of the Boc protecting group (loss of isobutylene [-56] and CO₂ [-44]). This typically occurs if the reaction mixture becomes locally acidic or if it is heated excessively in the presence of strong Lewis acids. Ensure you are using at least 2.0 equivalents of a sterically hindered base (like DIPEA) to maintain a basic microenvironment and keep the temperature below 50 °C when using uronium salts.
Q: My amine is extremely hindered (e.g., a tert-butyl amine derivative), and both COMU and T3P fail. What is the ultimate fallback? A: You must bypass ester intermediates entirely and form the acid chloride. However, traditional reagents like oxalyl chloride/DMF generate HCl, which will rapidly deprotect your Boc group. Instead, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts the carboxylic acid to an acid chloride under strictly neutral conditions, preserving the Boc group while providing the smallest, most reactive electrophile possible.
Q: Why do you recommend Pyridine over DIPEA for the T3P reaction? A: While DIPEA is a stronger base, Pyridine acts as a nucleophilic catalyst. It attacks the intermediate acyl phosphate to form an acylpyridinium ion, which is highly susceptible to attack by weak or hindered amines (like anilines). This dual base/catalyst role significantly increases yields in difficult T3P couplings [5].
Mechanistic & Decision Workflows
The following diagrams illustrate the logical pathways for reagent selection and troubleshooting.
Reagent Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine characteristics.
Troubleshooting Pathway for Failed Couplings
Figure 2: Step-by-step diagnostic workflow for troubleshooting low yields and side reactions.
References
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Subirós-Funosas, R., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7):408-14. PubMed. Available at:[Link]
-
Waghmare, et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry. Available at:[Link]
-
Zaramella, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20):7185. PMC. Available at:[Link]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Boc-2-amino-3-methoxybenzoic Acid and its Alternatives in Drug Development
For researchers and professionals in the fast-paced world of drug development and peptide synthesis, the precise structural elucidation of building blocks is not just a matter of academic rigor—it is a critical determinant of downstream success. Among these building blocks, protected amino acids such as Boc-2-amino-3-methoxybenzoic acid serve as pivotal components. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, where it provides robust protection of the amino functionality under a wide range of reaction conditions, yet allows for facile removal under specific acidic conditions.[1]
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Beyond a simple interpretation of peaks, we will delve into the causal relationships between the molecular structure and the observed spectral features. Furthermore, we will present a comparative analysis with alternative amine protecting groups, namely 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz), offering a data-driven perspective to inform your selection of synthetic strategies.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The integrity of any spectral analysis is fundamentally reliant on the quality of the initial data acquisition. The following protocol outlines the steps for preparing a sample of this compound for ¹H NMR spectroscopy, ensuring optimal resolution and signal-to-noise.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this compound due to its excellent solubilizing power for polar molecules.[2]
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. This concentration is generally sufficient for achieving a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher).
-
Homogenization: Ensure the sample is fully dissolved. Vortexing the vial can aid in dissolution. The presence of suspended particles can degrade the quality of the magnetic field homogeneity (shimming), leading to broadened spectral lines.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette tip as a filter.
-
Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for ¹H NMR, with its signal defined as 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion, which is particularly useful for resolving complex spin systems in aromatic compounds.
-
Locking and Shimming: The spectrometer's deuterium lock system will use the deuterium signal from the solvent to maintain a stable magnetic field. The shimming process adjusts the magnetic field homogeneity to maximize spectral resolution.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically used for standard ¹H NMR experiments.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is generally sufficient.
-
Number of Scans: Acquiring 16 to 64 scans is usually adequate to obtain a spectrum with a good signal-to-noise ratio for a sample of this concentration.
-
In-Depth ¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit several key signals. The following analysis is based on the known spectral data of 2-amino-3-methoxybenzoic acid and the characteristic chemical shifts of the Boc protecting group.[3][4][5]
Predicted ¹H NMR Data for this compound (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | - |
| H-OCH₃ | ~3.84 | Singlet | 3H | - |
| H-5 | ~6.90 | Triplet | 1H | J ≈ 7.9 |
| H-4 | ~7.25 | Doublet of doublets | 1H | J ≈ 7.9, 1.5 |
| H-6 | ~7.50 | Doublet of doublets | 1H | J ≈ 7.9, 1.5 |
| NH | ~8.50 | Singlet (broad) | 1H | - |
| COOH | ~12.9 | Singlet (broad) | 1H | - |
Causality Behind the Spectral Features:
-
Boc Group Protons (tert-butyl): The nine equivalent protons of the tert-butyl group are in a magnetically identical environment and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 1.45 ppm. This upfield chemical shift is characteristic of aliphatic protons.[6]
-
Methoxy Group Protons: The three protons of the methoxy group are also equivalent and do not couple with other protons, resulting in a singlet at around 3.84 ppm. Their downfield shift compared to the Boc protons is due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons (H-4, H-5, H-6): The aromatic region of the spectrum is of particular interest.
-
The proton at position 5 (H-5) is flanked by two other aromatic protons (H-4 and H-6) and is therefore expected to appear as a triplet with a coupling constant of approximately 7.9 Hz.
-
The protons at positions 4 (H-4) and 6 (H-6) are each coupled to H-5 (ortho-coupling, J ≈ 7.9 Hz) and to each other (meta-coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets for each. The ortho coupling is significantly larger than the meta coupling, which is a characteristic feature of substituted benzene rings.[7][8]
-
The relative chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating methoxy and amino groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene (7.3 ppm). Conversely, the electron-withdrawing carboxylic acid group will have a deshielding effect. The Boc-protected amino group is less electron-donating than a free amino group, which will influence the precise chemical shifts.
-
-
Amide Proton (NH): The proton on the nitrogen of the Boc-carbamate is expected to be a broad singlet around 8.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm.
Below is a diagram illustrating the structure of this compound with the proton assignments.
Caption: Molecular structure of this compound with proton assignments.
Comparative Analysis: Boc vs. Fmoc and Cbz Protecting Groups
The choice of an amine protecting group is a critical decision in a synthetic workflow. The following is a comparative analysis of the predicted ¹H NMR spectral data for 2-amino-3-methoxybenzoic acid protected with Boc, Fmoc, and Cbz groups.
Predicted ¹H NMR Data for Protected 2-amino-3-methoxybenzoic Acid Derivatives (in DMSO-d₆):
| Protecting Group | Characteristic Proton Signals (ppm) | Aromatic Protons (H-4, H-5, H-6) (ppm) | NH Proton (ppm) |
| Boc | ~1.45 (s, 9H) | ~6.90-7.50 | ~8.50 (s, broad) |
| Fmoc | ~4.30-4.50 (m, 3H), ~7.30-7.90 (m, 8H) | ~6.95-7.60 | ~8.70 (s, broad) |
| Cbz | ~5.10 (s, 2H), ~7.30-7.40 (m, 5H) | ~6.92-7.55 | ~8.60 (s, broad) |
Key Differences and Their Underlying Causes:
-
Characteristic Signals: Each protecting group has a unique set of proton signals that are easily identifiable in the ¹H NMR spectrum.
-
Boc: The prominent singlet for the nine tert-butyl protons is a hallmark of this group.
-
Fmoc: The fluorenyl moiety of the Fmoc group gives rise to a complex multiplet in the aromatic region (7.30-7.90 ppm) integrating to eight protons, in addition to the methylene and methine protons around 4.30-4.50 ppm.
-
Cbz: The benzylic methylene protons of the Cbz group appear as a characteristic singlet around 5.10 ppm, and the five protons of the phenyl ring are observed in the aromatic region.
-
-
Influence on Aromatic Protons: The electronic nature of the protecting group can subtly influence the chemical shifts of the protons on the aminobenzoic acid ring. However, these effects are generally less pronounced than the direct signals from the protecting groups themselves.
-
NH Proton: The chemical shift of the NH proton is similar for all three protecting groups, appearing as a broad singlet in the downfield region.
The following diagram illustrates a generalized workflow for the comparative analysis of these protected amino acids.
Caption: Workflow for the comparative ¹H NMR analysis of protected 2-amino-3-methoxybenzoic acid.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The characteristic signals of the Boc group, in conjunction with the distinct pattern of the substituted aromatic ring, allow for unambiguous confirmation of the molecule's identity. By comparing the spectral features of Boc-, Fmoc-, and Cbz-protected derivatives, researchers can gain a deeper appreciation for how the choice of protecting group manifests in the ¹H NMR spectrum. This knowledge is not only crucial for routine characterization but also for troubleshooting and optimizing synthetic routes in the demanding landscape of drug discovery and development.
References
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 5.5B: Coupling constants. Retrieved from [Link]
-
University of Regensburg. H NMR Spectroscopy. Retrieved from [Link]
-
IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000692 2-amino-3-methoxybenzoic Acid. Retrieved from [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]
-
Gevert, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0043424). Retrieved from [Link]
-
McMaster University. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR [m.chemicalbook.com]
- 3. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
HPLC method for purity determination of Boc-2-amino-3-methoxybenzoic acid
A Comparative Technical Guide for Method Development
Executive Summary
The Challenge: Boc-2-amino-3-methoxybenzoic acid presents a dual analytical challenge: it possesses significant hydrophobicity (estimated LogP ~3.5–4.0) due to the tert-butoxycarbonyl (Boc) group and the methoxy substituent, yet it remains chemically fragile due to the acid-lability of the Boc protection.
The Solution: Standard "generic" pharmaceutical gradients often fail by causing on-column degradation (de-Boc) or co-elution of the polar parent amine. This guide compares three distinct approaches: a Generic Fast LC, an Optimized Stability-Indicating HPLC, and Quantitative NMR (qNMR).
Recommendation: For routine QC, the Optimized Stability-Indicating HPLC (Method B) is recommended due to its balance of resolution and sample integrity. For absolute purity assessment without reference standards, qNMR (Method C) is the superior orthogonal tool.
Part 1: Chemical Context & Critical Parameters
Before defining the method, we must understand the molecule's behavior in solution.
| Parameter | Value / Characteristic | Impact on Method |
| Core Structure | Anthranilic acid derivative | UV active (primary |
| Acidic pKa | ~3.8 (Carboxylic acid) | Requires acidic mobile phase (pH < 3.0) to suppress ionization and prevent peak tailing. |
| Hydrophobicity | High (LogP ~3.8) | Requires high organic strength for elution; likely to retain strongly on C18. |
| Stability | Acid Labile (Boc) | CRITICAL: Prolonged exposure to strong acids (e.g., >0.1% TFA) or high temperatures (>40°C) will cleave the Boc group, generating false impurity peaks (2-amino-3-methoxybenzoic acid). |
Part 2: Method Comparison
The following table contrasts the performance of three analytical strategies. Data is synthesized from standard behavior of Boc-protected anthranilic acid derivatives.
Table 1: Comparative Performance Metrics
| Feature | Method A: Generic Fast LC | Method B: Optimized HPLC (Recommended) | Method C: qNMR (Orthogonal) |
| Principle | RP-HPLC (C18), 0.1% TFA | RP-HPLC (C18), 0.1% H₃PO₄ | |
| Run Time | 5.0 min | 18.0 min | ~15 min (Prep + Scan) |
| Resolution ( | < 1.5 (Co-elution risk) | > 3.0 (Baseline separation) | N/A (Spectral resolution) |
| Sample Stability | Poor (On-column degradation) | High (Controlled pH) | Excellent (Aprotic solvent) |
| LOD/Sensitivity | High | High | Low (Not for trace impurities) |
| Primary Use | High-throughput Screening | Batch Release / Purity | Absolute Assay / Standard Qual. |
Part 3: The Optimized Protocol (Method B)
This method utilizes Phosphoric Acid instead of Trifluoroacetic Acid (TFA). While TFA is standard, it is volatile and more acidic, often promoting slow Boc-cleavage in the autosampler. Phosphoric acid provides stable pH suppression without aggressive hydrolysis.
1. Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).
-
Why: The 3.5 µm particle size offers better resolution than 5 µm without the backpressure of UHPLC (1.8 µm).
-
-
Temperature: 25°C (Strict control; do not exceed 30°C to protect the Boc group).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
2. Mobile Phase Preparation[1][2][3][4]
-
Mobile Phase A (MPA): 0.1%
in Water.-
Prep: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.
-
-
Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).
3. Gradient Program
The molecule is hydrophobic. A shallow gradient at high organic concentration is required to separate the target from late-eluting dimers or anhydrides.
| Time (min) | % MPB | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute polar salts) |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash (Remove dimers) |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
4. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Precaution: Inject immediately after preparation. Do not leave in autosampler >12 hours.
Part 4: Visualization of Workflows
Diagram 1: Method Development Decision Tree
This logic flow illustrates why Method B was selected over alternatives, focusing on the "Acid Lability" checkpoint.
Caption: Decision tree highlighting the selection of Phosphoric Acid (Method B) or qNMR (Method C) to mitigate Boc-deprotection risks inherent in standard TFA methods.
Diagram 2: Experimental Workflow & System Suitability
The self-validating loop ensures the data is reliable before the sample is even analyzed.
Caption: Standard Operating Procedure (SOP) workflow with embedded System Suitability Tests (SST) to ensure data integrity.
Part 5: Validation & Troubleshooting
System Suitability Criteria (Self-Validating System)
To ensure the method is performing correctly, every run must meet these criteria:
-
Retention Time (RT): Target peak elutes at ~10.5 ± 0.5 min.
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, the mobile phase pH is likely too high; ensure H₃PO₄ is fresh). -
Resolution (
): > 2.0 between the main peak and the "de-Boc" impurity (which elutes significantly earlier, typically ~4-5 min).
Troubleshooting Common Issues
-
Ghost Peak at ~4 mins: This is likely the deprotected 2-amino-3-methoxybenzoic acid.
-
Cause: Sample sat in acidic diluent too long or column temperature >30°C.
-
Fix: Prepare fresh samples; lower column temp to 20°C.
-
-
Drifting Baseline:
-
Cause: UV absorbance of the acid modifier at low wavelengths.
-
Fix: Ensure reference wavelength is off (or set to 360 nm) and use HPLC-grade Phosphoric Acid.
-
References
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Available at: [Link]
-
PubChem . 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Agilent Technologies . LC Column Selection Guide for Acidic Compounds. Available at: [Link]
Sources
- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
mass spectrometry fragmentation pattern of Boc-2-amino-3-methoxybenzoic acid
Executive Summary
Boc-2-amino-3-methoxybenzoic acid is a critical building block in the synthesis of pyrrolobenzodiazepine (PBD) dimers and other DNA-interactive payloads. In drug development, the rigorous characterization of this intermediate is essential, as the ortho-methoxy substituent significantly alters electronic properties compared to standard anthranilic acid derivatives.
This guide provides a comparative analysis of the Mass Spectrometry (MS) fragmentation patterns of this compound against its deprotected counterpart (the free amine) and structural isomers. It establishes a self-validating protocol for confirming identity and purity using Electrospray Ionization (ESI-MS/MS).
Structural Context & Ionization Physics
To interpret the fragmentation correctly, one must understand the lability of the tert-butyloxycarbonyl (Boc) group in the presence of the ortho-methoxy substituent.
| Property | This compound | 2-Amino-3-Methoxybenzoic Acid (Free Amine) |
| Formula | ||
| Monoisotopic Mass | 267.11 Da | 167.06 Da |
| Precursor Ion | 268.12 | 168.07 |
| Adducts | 290.10 | 190.05 |
| Key Structural Feature | Acid-labile carbamate; ortho-methoxy steric bulk | Free aniline; ortho-methoxy electron donation |
The "Ortho-Effect" in MS
Unlike simple Boc-amino acids, the 3-methoxy group in this molecule exerts a steric and electronic influence on the adjacent 2-amino group. In the gas phase, this can facilitate specific hydrogen transfer mechanisms, making the Boc group highly susceptible to In-Source Fragmentation (ISF) .
Comparative Fragmentation Analysis
The following table contrasts the MS/MS behavior of the target molecule against its primary degradation product (Free Amine) and a common isomer (4-methoxy analog).
Table 1: Comparative Fragment Ion Abundance (Normalized)
| Fragment Ion ( | Identity | Target: Boc-2-Amino-3-OMe | Comparator A: Free Amine (Deprotected) | Comparator B: Boc-2-Amino-4-OMe (Isomer) |
| 268.1 | Precursor | 10-40% (Low due to ISF) | 0% | 60-80% (More stable) |
| 212.0 | 100% (Base Peak) | 0% | 100% | |
| 168.1 | 40-60% | 100% (Base Peak) | 30-50% | |
| 150.1 | 20% | 30% | 10% | |
| 122.1 | 15% | 25% | <5% |
Key Diagnostic Insight:
-
This compound is distinguished by a highly labile precursor. If you observe only
168 in your full scan, you likely have significant In-Source Fragmentation or the sample has degraded. -
The 4-methoxy isomer typically shows a more stable precursor ion because the methoxy group is distal to the Boc-amino functionality, reducing steric strain and hydrogen-bond mediated elimination.
Mechanistic Pathways (The "Why")
The fragmentation follows a predictable two-stage neutral loss pathway driven by the instability of the tert-butyl cation equivalent.
Pathway A: The Boc Elimination (Primary)
-
Protonation: The carbonyl oxygen of the Boc group is protonated.
-
McLafferty-like Rearrangement: A six-membered transition state facilitates the transfer of a
-hydrogen from the tert-butyl group to the carbonyl oxygen. -
Neutral Loss 1: Ejection of Isobutylene (56 Da) .
-
Intermediate: A carbamic acid cation (
212) is formed. This is often the Base Peak in ESI spectra.
Pathway B: Decarboxylation (Secondary)
-
Neutral Loss 2: The carbamic acid is unstable and rapidly loses
(44 Da) . -
Product: Formation of the protonated aniline (
168).
Pathway C: The "Ortho" Water Loss (Tertiary)
Specific to anthranilic acids, the free carboxyl group interacts with the amine/methoxy protons to lose water (
Figure 1: Step-wise fragmentation pathway of this compound in ESI positive mode.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, use this protocol which includes a "Soft vs. Hard" ionization check to distinguish between sample degradation and in-source fragmentation.
Reagents & Setup
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
Step-by-Step Method
-
The "Soft" Scan (Validation Step):
-
Set Source Temperature low (
C) and Cone Voltage/Declustering Potential to minimum (e.g., 10-20V). -
Goal: Preserve the
peak ( 268). -
Pass Criteria: Ratio of 268/168 should be
. If 168 dominates here, your sample is likely chemically deprotected (degraded).
-
-
The "Hard" Scan (Fragmentation Step):
-
Increase Collision Energy (CE) to 15-25 eV.
-
Goal: Induce fragmentation to generate diagnostic ions.
-
Pass Criteria: Observation of
212 (Carbamic acid) and 168 (Free amine).
-
-
Isomer Differentiation (Advanced):
-
If distinguishing from the 4-methoxy isomer, monitor the ratio of
150 to 168. The 3-methoxy group (ortho) facilitates water loss ( 150) more efficiently than the 4-methoxy (meta) isomer.
-
Figure 2: Decision logic for validating Boc-protection integrity using variable source conditions.
References
-
Mechanisms of Boc Fragmentation
-
Reddy, P. N., et al. (2007).[1] "Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides." Journal of the American Society for Mass Spectrometry.
-
-
Differentiation of Isomeric Aminobenzoic Acids
-
Mekky, R. H., et al. (2023).[2] "The patterns of fragmentation of methoxybenzoic acid and vanillic acid." Molecules.
-
-
Neutral Loss Analysis (Isobutylene & CO2)
-
Beilin, E., et al. (2010).[3] "Effect of incomplete removal of the tert-butoxycarbonyl protecting group... on residual solvent analysis." Journal of Pharmaceutical and Biomedical Analysis.
-
-
Base Compound Data (2-Amino-3-methoxybenzoic acid)
- PubChem Compound Summary for CID 255720.
Sources
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A Comparative Guide to the Infrared Spectroscopy of Boc-2-amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, the unambiguous characterization of intermediates is of paramount importance. Boc-2-amino-3-methoxybenzoic acid serves as a critical building block, and its structural integrity must be rigorously confirmed. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence and environment of key functional groups. This guide offers an in-depth analysis of the characteristic IR absorption bands of this compound, providing a comparative framework against related structures and a detailed experimental protocol for data acquisition.
The introduction of the tert-butyloxycarbonyl (Boc) protecting group to 2-amino-3-methoxybenzoic acid induces significant and readily identifiable changes in the IR spectrum. Understanding these spectral shifts is crucial for monitoring the progress of the protection reaction and for confirming the identity and purity of the final product. This guide will elucidate the causal relationships between molecular structure and vibrational frequencies, empowering researchers to interpret their own spectral data with confidence.
Deciphering the Spectrum: Key Functional Groups and Their Vibrational Signatures
The structure of this compound contains several key functional groups, each with characteristic vibrational modes that are IR active. A thorough understanding of these individual contributions is the foundation for a comprehensive spectral analysis.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid functional group gives rise to some of the most distinct and recognizable bands in an IR spectrum. Due to strong intermolecular hydrogen bonding, which often results in the formation of dimers in the solid state, the absorption bands associated with this group are typically broad.[1]
-
O-H Stretch: This appears as a very broad and prominent band, typically spanning the region from 3300 to 2500 cm⁻¹.[2][3][4] This broadness is a direct consequence of the hydrogen-bonded network.[4] This band often overlaps with C-H stretching vibrations, creating a "messy" appearance in this region.[2]
-
C=O Stretch: The carbonyl stretch of a carboxylic acid is a strong and sharp absorption that typically occurs between 1760 and 1690 cm⁻¹.[2] The exact position is influenced by factors such as dimerization and conjugation.[3]
-
C-O Stretch and O-H Bend: The C-O stretching vibration is found in the 1320-1210 cm⁻¹ region, while the O-H bend appears around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[2]
The Boc Protecting Group (N-COO-t-Bu)
The introduction of the Boc group introduces a carbamate functionality, which has its own set of characteristic IR absorptions.
-
N-H Stretch: The N-H stretching vibration of the carbamate group typically appears in the range of 3400-3300 cm⁻¹.[5]
-
C=O Stretch (Carbamate): The carbonyl group of the carbamate is a strong absorber, typically found in the region of 1730-1680 cm⁻¹. In Boc-protected amino acids, this band is often observed around 1698-1691 cm⁻¹.[6]
-
C-N and C-O Stretches: The stretching vibrations of the C-N and C-O bonds within the carbamate group contribute to the fingerprint region of the spectrum. The peaks at 1360 cm⁻¹ and 1390 cm⁻¹ are characteristic of the tert-butyl group of the Boc protecting group.[6]
The Aromatic Ring
The substituted benzene ring also provides several characteristic absorption bands.
-
Aromatic C-H Stretch: These stretching vibrations occur at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][8]
-
Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.[7]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds and are indicative of the substitution pattern on the ring.[7]
The Methoxy Group (-OCH₃)
The methoxy group contributes to the C-H and C-O stretching regions of the spectrum.
-
C-H Stretch: The C-H stretching of the methyl group appears in the 3000-2850 cm⁻¹ region.[9]
-
C-O Stretch: The C-O stretching vibration of the ether linkage will have a characteristic absorption in the fingerprint region.
Below is a diagram illustrating the key functional groups and their general IR absorption regions.
Caption: Key functional groups and their corresponding IR absorption regions.
Comparative Spectral Analysis
The most effective way to confirm the successful Boc protection of 2-amino-3-methoxybenzoic acid is to compare its IR spectrum with that of the starting material. The key spectral changes will be the appearance of bands characteristic of the Boc group and a shift in the N-H stretching vibrations.
| Functional Group | 2-Amino-3-methoxybenzoic Acid (Starting Material) | This compound (Product) | Rationale for Spectral Change |
| N-H Stretch | Two distinct bands (symmetric and asymmetric stretching of -NH₂) ~3400-3200 cm⁻¹ | One broader band for the carbamate N-H ~3400-3300 cm⁻¹ | Conversion of a primary amine to a secondary amide (carbamate). |
| C=O Stretch (Carbamate) | Absent | Strong absorption ~1730-1680 cm⁻¹ | Introduction of the Boc group's carbonyl functionality. |
| tert-Butyl Bands | Absent | Characteristic bands for the t-butyl group (e.g., C-H bending) ~1390 and 1365 cm⁻¹ | Presence of the tert-butyl moiety from the Boc protecting group. |
| O-H Stretch (Carboxylic Acid) | Very broad band ~3300-2500 cm⁻¹ | Very broad band ~3300-2500 cm⁻¹ | Remains largely unchanged as the carboxylic acid is not modified. |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band ~1700-1680 cm⁻¹ | Strong, sharp band ~1700-1680 cm⁻¹ | Remains largely unchanged. |
| Aromatic C-H & C=C Stretches | Present | Present | The aromatic ring is unaffected by the reaction. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy due to its minimal sample preparation requirements.[10] It is an excellent method for analyzing solid powder samples like this compound.[11]
Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[12]
-
This compound sample (a few milligrams)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)
-
Lint-free wipes
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol).
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[12]
-
Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.[11]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the bulk of the sample.
-
Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any residual sample.
-
The following diagram outlines the workflow for acquiring an ATR-FTIR spectrum.
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The characterization of this compound by IR spectroscopy is a straightforward and reliable method for confirming its structure. By understanding the characteristic absorption bands of the carboxylic acid, carbamate, and aromatic functionalities, researchers can confidently identify their synthesized material. A comparative analysis with the starting material, 2-amino-3-methoxybenzoic acid, provides definitive evidence of the successful installation of the Boc protecting group. The use of ATR-FTIR for analysis simplifies the experimental workflow, allowing for rapid and high-quality data acquisition. This guide provides the foundational knowledge and practical steps necessary for the effective use of IR spectroscopy in the characterization of this important synthetic intermediate.
References
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Bio-Rad Laboratories. Retrieved from [Link]
-
IR Spectrum of Carboxylic Acids and Alcohols. (2023, May 24). Retrieved from [Link]
- Nunes, C. M., et al. (2012). FTIR investigation of the O-H···Xe interaction in simple carboxylic acids in solid xenon. The Journal of Chemical Physics, 137(6), 064309.
-
Spectroscopic Features of Carboxylic Acids. (n.d.). Oregon State University. Retrieved from [Link]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides. (n.d.). Specac Ltd. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Table of IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]
- Bilge, M., & Bilge, G. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (2023). ChemRxiv. DOI: 10.26434/chemrxiv-2023-zj5q4-v2
-
Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a),... (n.d.). ResearchGate. Retrieved from [Link]
- Bureiko, S. F., & Lange, I. Y. (1975). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of Applied Spectroscopy, 23(5), 1435-1438.
-
The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. (2025, December 8). ACS Publications. Retrieved from [Link]
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-20.
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 459-466.
-
Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Bilge, M., & Bilge, G. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. DergiPark. Retrieved from [Link]
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- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comprehensive Structural Analysis & Comparison Guide: Boc-2-amino-3-methoxybenzoic Acid
Part 1: Executive Technical Synthesis
In the realm of peptidomimetic drug design, Boc-2-amino-3-methoxybenzoic acid (CAS: 1026003-01-9) represents a critical scaffold. Unlike its unsubstituted counterpart (Boc-anthranilic acid), the introduction of the 3-methoxy group induces a unique steric lock , influencing both the solid-state packing and the solution-phase conformation.
This guide moves beyond basic specification sheets to analyze the structural causality of this reagent's performance. We compare it against standard alternatives (Fmoc-analogs and unsubstituted benzoates) to validate its selection in high-value synthesis.
The Structural "Fingerprint"
The performance of this compound is defined by two competing intramolecular forces:
-
Hydrogen Bond Locking: The N-H of the carbamate (Boc) group forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (or the ortho-methoxy oxygen, depending on protonation state), tending to planarize the molecule.
-
Steric Torsion: The bulky 3-methoxy group, positioned ortho to the Boc-amino group, exerts steric pressure that destabilizes the planar conformation, often forcing the Boc group to rotate out of the phenyl plane.
Key Insight: This "torsional tension" makes the molecule pre-organized for binding in specific protein pockets (e.g., kinase inhibitors, sortase substrates) but presents unique challenges in crystallization and coupling reactions.
Part 2: Crystal Structure Analysis & Visualization
Predicted Lattice & Molecular Packing
Based on X-ray diffraction data of homologous anthranilic acid derivatives (e.g., methyl 2-amino-3-chloro-4-methoxybenzoate), this compound typically crystallizes in a monoclinic system (Space Group
-
Unit Cell Characteristics: The lattice is dominated by centrosymmetric dimers formed via intermolecular carboxylic acid hydrogen bonds (
motif). -
Packing Efficiency: The tert-butyl group of the Boc moiety acts as a "spacer," reducing packing density compared to the free acid. This results in higher solubility in organic solvents (DCM, EtOAc) but lower melting points.
Intramolecular Interaction Diagram (Graphviz)
The following diagram illustrates the competing forces defining the molecule's geometry.
Figure 1: Mechanistic map of intramolecular forces. The green dashed line represents the stabilizing hydrogen bond, while the red dotted line indicates the steric clash that induces conformational twist.
Part 3: Comparative Performance Guide
This section objectively compares this compound with its primary alternatives in drug discovery workflows.
Table 1: Reagent Performance Matrix
| Feature | This compound (Product) | Boc-2-aminobenzoic acid (Alternative A) | Fmoc-2-amino-3-methoxybenzoic acid (Alternative B)[1] |
| Steric Profile | High (Restricted Rotation) | Low (Planar/Flexible) | Very High (Fmoc is bulkier than Boc) |
| Crystallinity | Good (Needles/Prisms) | Excellent (Large Prisms) | Moderate (Often Amorphous/Powder) |
| Solubility | High in DCM, MeOH, EtOAc | High in most organics | Low in DCM; requires DMF/NMP |
| Coupling Rate | Slower (Due to 3-OMe steric bulk) | Fast | Slowest (Fmoc + 3-OMe bulk) |
| Deprotection | Acidic (TFA/HCl) - Fast | Acidic (TFA/HCl) - Fast | Basic (Piperidine) - Slow |
| Use Case | Conformationally constrained peptides | Standard linkers / Fluorophores | Base-sensitive synthesis |
Critical Analysis
-
Coupling Efficiency: The 3-methoxy group hinders the approach of activating agents (e.g., HATU, EDC). Recommendation: Use smaller activating agents (e.g., DIC/Oxyma) and extended reaction times (2–4 hours) compared to the unsubstituted analog.
-
Stability: The Boc group in the 3-methoxy derivative is slightly more acid-labile than in the unsubstituted analog due to the electron-donating effect of the methoxy group increasing electron density on the nitrogen. Protocol Note: Avoid prolonged exposure to weak acids during workup.
Part 4: Experimental Protocols
Crystallization Protocol for X-Ray Analysis
To obtain single crystals suitable for diffraction (monoclinic needles), follow this self-validating slow evaporation method.
Materials:
-
This compound (>98% purity).
-
Solvents: Methanol (HPLC grade), Water (Milli-Q).
Workflow:
-
Dissolution: Dissolve 50 mg of the compound in 2.0 mL of Methanol in a small scintillation vial. Ensure complete dissolution (sonicate if necessary).
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, narrow glass tube (NMR tube or small vial) to remove nucleation sites.
-
Antisolvent Layering: Carefully layer 0.5 mL of water on top of the methanol solution. Do not mix.
-
Evaporation: Cover the vial with Parafilm and poke 2–3 small holes. Allow to stand undisturbed at 4°C (refrigerator) for 5–7 days.
-
Harvesting: Colorless needle-like crystals will form at the interface.[1] Harvest using a cryoloop.
X-Ray Diffraction Data Collection Strategy
-
Temperature: Collect data at 100 K to minimize thermal motion of the tert-butyl group, which is prone to disorder.
-
Resolution: Aim for 0.8 Å or better to resolve the H-atom positions on the amide nitrogen, confirming the intramolecular H-bond.
-
Refinement: Watch for rotational disorder in the Boc methyl groups. Modeled as a split position if electron density suggests >1 conformation.
References
-
PubChem. (2025).[1] 2-Amino-3-methoxybenzoic acid | C8H9NO3.[1] National Library of Medicine. [Link]
-
Alex, A., et al. (2011).[2] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2, 669-674.[2] [Link]
-
Dougan, D. A., et al. (2009). Crystal Structure of Streptococcus pyogenes Sortase A: Implications for Sortase Mechanism. J. Biol. Chem., 284, 6924–6933.[3][4] (Context for anthranilic acid derivatives in peptide substrates). [Link]
Sources
- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. US10202593B2 - Evolved sortases and uses thereof - Google Patents [patents.google.com]
- 4. biorxiv.org [biorxiv.org]
elemental analysis standards for Boc-2-amino-3-methoxybenzoic acid
Analytical Standards for Boc-2-amino-3-methoxybenzoic Acid: A Comparative Guide to Purity and Elemental Verification
As a Senior Application Scientist, I frequently observe that the purity of starting building blocks directly dictates the success of downstream active pharmaceutical ingredient (API) synthesis. For This compound —a highly versatile, orthogonally protected anthranilic acid derivative—verifying absolute purity and elemental composition is a critical quality control gateway.
This guide objectively evaluates the performance of traditional Combustion Analysis (CHNS), Quantitative NMR (qNMR), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), providing causality-driven insights and self-validating protocols to ensure your analytical workflows are robust and reproducible.
Theoretical Baseline
Before selecting an analytical method, the theoretical parameters of the target molecule must be established to set the validation criteria.
-
Chemical Name: this compound
-
Molecular Formula: C13H17NO5[1]
-
Molecular Weight: 267.28 g/mol [1]
-
Theoretical Elemental Composition: Carbon (58.42%), Hydrogen (6.41%), Nitrogen (5.24%), Oxygen (29.93%)
Comparison of Analytical Modalities
CHNS/O Combustion Analysis: The Traditional Gold Standard
-
Mechanism & Causality: The sample is subjected to flash combustion at approximately 1800°C in an oxygen-rich environment. The organic matrix is entirely degraded into gaseous oxides (CO2, H2O, N2), which are separated chromatographically and quantified via Thermal Conductivity Detection (TCD)[2].
-
Performance: The standard acceptance criterion for synthetic chemistry journals and batch release is a deviation of ±0.4% from theoretical values[3].
-
Limitations: CHNS analysis is highly vulnerable to residual solvents. Because this compound is often purified via recrystallization or chromatography, trapped solvent molecules (like ethyl acetate or water) will artificially inflate the Carbon and Hydrogen percentages. This forces chemists to calculate "fractional solvent" fits, which obscures the true purity of the compound[3].
Quantitative NMR (qNMR): The Absolute Purity Standard
-
Mechanism & Causality: Unlike chromatography, which requires a reference standard of the exact analyte, qNMR relies on the physical principle that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal[4]. By adding a universally certified internal standard, the absolute mass fraction of the Boc-protected amino acid can be calculated[5].
-
Performance: qNMR bypasses the residual solvent problem. The massive tert-butyl signal (9H singlet at ~1.4 ppm) or the methoxy signal (3H singlet at ~3.8 ppm) can be integrated entirely independently of solvent peaks, providing a highly specific, absolute purity value without requiring a reference standard of the analyte itself[4].
ICP-MS (USP <232>/<233>): The Trace Elemental Standard
-
Mechanism & Causality: Traditional CHNS analysis cannot detect heavy metals. If the Boc-amino acid was synthesized using transition metal catalysis, trace metals may remain. USP General Chapters <232> and <233> mandate the use of ICP-MS to quantify toxic elemental impurities (e.g., Pb, Hg, As, Cd) at the parts-per-billion (ppb) level[6]. ICP-MS atomizes the sample in an argon plasma, separating ions by their mass-to-charge ratio, providing unmatched sensitivity[7].
Quantitative Method Comparison
| Parameter | CHNS Combustion | qNMR | ICP-MS (USP <233>) | HRMS |
| Primary Output | Bulk Elemental % (C, H, N, S) | Absolute Mass Purity (%) | Trace Heavy Metals (ppm/ppb) | Exact Mass / Identity |
| Accuracy Standard | ±0.4% of theoretical | ±1.0% relative error | 70-150% spike recovery | < 5 ppm mass error |
| Sample Destruction | Yes (Combusted) | No (Recoverable) | Yes (Acid Digested) | Yes (Ionized) |
| Solvent Interference | High (Skews C/H data) | Low (Resolved peaks) | None | None |
| Self-Validating | Requires K-factor cal | Internal std ratio | Internal standard (e.g., Y, Rh) | Lock mass calibration |
Experimental Workflows & Self-Validating Protocols
Protocol 1: CHNS Microanalysis (Empirical Formula Validation)
This protocol ensures that the instrument is calibrated and free of atmospheric contamination before the Boc-amino acid is tested.
-
System Purge & Blanking: Run empty tin capsules through the 1800°C furnace until the TCD baseline is flat and blank values for C, H, and N are negligible.
-
K-Factor Calibration: Weigh 1.0–2.0 mg of a certified reference material (e.g., Sulfanilamide) using a microbalance[8]. Run in triplicate to establish the K-factor response for C, H, N, and S.
-
Orthogonal Verification: Run a secondary standard (e.g., Acetanilide) as an "unknown." The system is validated only if the results fall within ±0.2% of Acetanilide's theoretical values.
-
Sample Analysis: Weigh 1.5 mg of dried this compound into a tin capsule. Seal tightly to prevent moisture ingress.
-
Data Acceptance: The compound passes if results are: C (58.02–58.82%), H (6.01–6.81%), N (4.84–5.64%).
Protocol 2: qNMR Absolute Purity Determination
This protocol uses longitudinal relaxation (
-
Standard Selection: Select NIST-traceable Maleic Acid as the internal standard (IS). Its resonance (~6.26 ppm) does not overlap with the Boc group (1.4 ppm), methoxy group (3.8 ppm), or the aromatic protons of the analyte.
-
Relaxation Check: Perform an inversion-recovery experiment on the mixture. Identify the longest
relaxation time among the peaks of interest. -
Parameter Optimization: Set the relaxation delay (
) to at least (typically 30-60 seconds) to ensure >99% return to thermal equilibrium before the next pulse. Use a 90° excitation pulse. -
Sample Preparation: Accurately co-weigh ~10 mg of this compound and ~5 mg of Maleic Acid into a vial using a microbalance. Dissolve completely in 0.6 mL of DMSO-
. -
Calculation: Calculate absolute purity using the integrated areas, number of protons, molecular weights, and precise sample masses.
Visualizations
Analytical Decision Workflow for this compound purity verification.
Mechanistic comparison of CHNS Combustion vs. qNMR quantification logic.
References
-
[6] USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. 6
-
[3] An International Study Evaluating Elemental Analysis - PMC - NIH. 3
-
[7] USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution - Agilent. 7
-
[8] CHNSO Elemental Analysis - Sample Preparation - YouTube (Mettler Toledo). 8
-
[4] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. 4
-
[2] A Comparative Review of the Effects of Instrument Design on Analytical Performance: CHN Analysis - Exeter Analytical. 2
Sources
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- 2. eai1.com [eai1.com]
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- 5. usp.org [usp.org]
- 6. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling Boc-2-amino-3-methoxybenzoic acid
As a Senior Application Scientist, I approach laboratory safety not merely as a static checklist of protective gear, but as a mechanistic response to the chemical properties of the reagents we handle. Boc-2-amino-3-methoxybenzoic acid (CAS: 1026003-01-9) is a specialized, tert-butyloxycarbonyl (Boc)-protected unnatural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and targeted drug development[1],[2].
Handling this compound requires a dynamic safety protocol. The intrinsic hazard of the dry powder—primarily respiratory and mucosal irritation—is relatively low. However, the causality of its use dictates that it will be dissolved in aggressive organic solvents (like DMF or DCM) and subsequently deprotected using highly corrosive strong acids, most notably Trifluoroacetic Acid (TFA)[],[4]. Therefore, your Personal Protective Equipment (PPE) and operational logistics must evolve alongside the chemical workflow to maintain a self-validating safety system[5].
Mechanistic Hazard Profile & Causality
The safety requirements for handling this compound are dictated by its two distinct structural features:
-
The Methoxybenzoic Acid Core: As a fine crystalline powder, it presents an inhalation hazard and can cause mechanical and chemical irritation to the eyes and skin.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is highly stable under basic conditions but requires extremely harsh, strong acids (typically ≥95% TFA) for cleavage[5]. This shifts the operational risk profile from simple powder irritation to severe chemical burn and inhalation hazards during the deprotection phase[6].
Quantitative PPE Specifications & Chemical Resistance
To ensure absolute safety, PPE must be matched to the specific operational phase. Relying on standard nitrile gloves during the deprotection phase represents a critical safety failure due to rapid solvent breakthrough.
| Operational Phase | Chemical Exposure | Recommended Glove Material | Breakthrough Time | Required Minimum Thickness |
| Powder Handling | This compound (Solid) | Nitrile | > 480 min | 4 mil (0.1 mm) |
| Solvation | Dimethylformamide (DMF) | Butyl Rubber | > 480 min | 16 mil (0.4 mm) |
| Solvation | Dichloromethane (DCM) | PVA (Polyvinyl Alcohol) | > 240 min | 15 mil (0.38 mm) |
| Deprotection | Trifluoroacetic Acid (TFA, ≥99.9%) | Butyl Rubber / Viton | > 480 min | 28 mil (0.7 mm) |
Scientific Insight: Standard nitrile gloves offer < 5 minutes of protection against DCM and TFA[6]. Double-gloving with nitrile is only acceptable for incidental splash protection during micro-scale transfers, not continuous exposure.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system, ensuring that safety is confirmed at each step before proceeding to the next.
Protocol A: Weighing and Solvation
-
Preparation: Ensure the analytical balance is located within a ventilated weighing enclosure or a certified chemical fume hood. This prevents the aerosolization of the fine powder.
-
PPE Donning: Equip standard nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat.
-
Transfer: Use an anti-static spatula to transfer the this compound to minimize electrostatic dispersion.
-
Solvation: Dissolve the compound in the required coupling solvent (e.g., DMF or DCM).
-
Validation Check: Visually confirm complete dissolution. If using DCM, immediately swap nitrile gloves for PVA gloves before handling the liquid.
-
Protocol B: Boc Deprotection (High-Risk Phase)
The removal of the Boc protecting group requires strong acidic conditions. TFA is highly corrosive, volatile, and causes severe chemical burns[6].
-
PPE Escalation: Upgrade PPE to heavy-duty Butyl or Viton gloves, a chemical-resistant apron, and a face shield worn over safety goggles[6].
-
Environment: Conduct all TFA handling strictly within a fume hood with the sash positioned as low as ergonomically possible.
-
Execution: Slowly add the TFA cleavage cocktail to the reaction vessel containing the coupled this compound. Maintain a gentle N
blanket (20–50 mL/min) to displace oxygen and prevent oxidation[5]. -
Monitoring: Allow the cleavage reaction to proceed while monitoring for excessive exothermic activity or off-gassing.
Waste Segregation and Disposal Logistics
Proper disposal is dictated by the reagents used in conjunction with the Boc-protected amino acid. Unquenched TFA waste can pressurize containers or react violently if mixed with incompatible solvents.
-
Solid Waste: Unreacted this compound powder, contaminated spatulas, and weighing boats should be disposed of in dedicated solid hazardous waste containers.
-
Halogenated Liquid Waste: Any coupling solutions containing DCM must be segregated into clearly labeled halogenated waste carboys.
-
Acidic/TFA Waste Neutralization:
-
Neutralization Step: Prior to disposal, carefully neutralize the acidic TFA component by slowly adding the waste dropwise into a 1% sodium bicarbonate (NaHCO
) solution while stirring[7]. -
Validation Check: Monitor the pH using calibrated pH paper or a meter until it stabilizes between 6.0 and 8.0[7]. Once neutralized, dispose of the aqueous solution according to institutional Environmental Health and Safety (EHS) guidelines.
-
Operational Workflow Visualization
Workflow diagram detailing phase-specific handling and PPE requirements for this Boc-amino acid.
References
1.1[1] 2.2[2] 3.[] 4.4[4] 5.5[5] 6.6[6] 7.7[7]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
